molecular formula C9H6BrNO2 B1415496 5-Bromo-4-cyano-2-methylbenzoic acid CAS No. 1805580-48-6

5-Bromo-4-cyano-2-methylbenzoic acid

Cat. No.: B1415496
CAS No.: 1805580-48-6
M. Wt: 240.05 g/mol
InChI Key: ZQZYZOYCNZTFLE-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-cyano-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-cyano-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)8(10)3-7(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZYZOYCNZTFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unknowns in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of a novel chemical entity is the bedrock upon which its entire preclinical and clinical journey is built. The molecule at the focus of this guide, 5-Bromo-4-cyano-2-methylbenzoic acid, represents a unique structural motif with potential for diverse pharmacological applications. As of this writing, a comprehensive, publicly available dataset of its physicochemical properties is not consolidated. This guide, therefore, serves a dual purpose: to present a theoretical and practical framework for the determination of these critical parameters and to provide expert insights into the rationale behind the necessary experimental workflows. We will navigate the essential questions a researcher must answer to unlock the therapeutic potential of this and similar molecules.

Molecular Identity and Structural Attributes

A thorough understanding of a compound's identity is the first step in its characterization.

IUPAC Name: 5-Bromo-4-cyano-2-methylbenzoic acid

Chemical Structure:

Figure 1: Chemical structure of 5-Bromo-4-cyano-2-methylbenzoic acid.

This structure reveals a benzoic acid scaffold, a common feature in many pharmaceuticals, substituted with a bromine atom, a cyano group, and a methyl group. These substituents are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Table 1: Calculated Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C9H6BrNO2Defines the elemental composition.
Molecular Weight 241.06 g/mol Influences diffusion and transport properties.
XLogP3 2.8A measure of lipophilicity, impacting cell membrane permeability and solubility.
Hydrogen Bond Donors 1The carboxylic acid proton is a key site for hydrogen bonding.
Hydrogen Bond Acceptors 3The carbonyl oxygen, cyano nitrogen, and to a lesser extent, the bromine atom can accept hydrogen bonds.

Note: These values are computationally predicted and await experimental verification.

Solubility: The Gateway to Bioavailability

A drug's therapeutic efficacy is fundamentally dependent on its ability to dissolve in physiological fluids. The solubility of 5-Bromo-4-cyano-2-methylbenzoic acid is a critical parameter to determine.

Theoretical Considerations

The presence of the polar carboxylic acid group suggests some aqueous solubility, which will be pH-dependent. Conversely, the aromatic ring and the bromine atom contribute to its lipophilic character, potentially limiting its solubility in water. The cyano and methyl groups will further modulate this balance.

Experimental Determination of Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1]

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid 5-Bromo-4-cyano-2-methylbenzoic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.[1]

  • Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[2]

  • Sample Collection: After equilibration, the suspensions are allowed to settle. A sample of the supernatant is carefully removed.

  • Separation of Undissolved Solid: The collected supernatant is filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved particles.[1]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] A calibration curve is constructed using standards of known concentrations to ensure accurate quantification.

Rationale: This method provides the true thermodynamic solubility, which is a measure of the most stable state of the system and is crucial for biopharmaceutical classification.[1]

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed.[3]

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[4]

  • Dilution: A small aliquot of the DMSO stock is added to the aqueous buffer.

  • Incubation: The solution is incubated for a shorter period (e.g., 1-2 hours).[3]

  • Analysis: The amount of compound that remains in solution is quantified, often by nephelometry (light scattering) or by filtering and analyzing the filtrate via HPLC-UV or LC-MS/MS.[3][4]

Rationale: This method is faster and requires less compound, making it suitable for screening large numbers of compounds. However, it may overestimate solubility as it starts from a solution and measures the point of precipitation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare DMSO Stock Solution add_stock Add Stock to Buffer stock->add_stock buffer Prepare Aqueous Buffers buffer->add_stock incubate Incubate (1-2 hours) add_stock->incubate nephelometry Nephelometry (Light Scattering) incubate->nephelometry filter Filter incubate->filter hplc HPLC-UV / LC-MS/MS Analysis filter->hplc G cluster_ionization Ionization cluster_detection Detection molecule 5-Bromo-4-cyano- 2-methylbenzoic acid molecular_ion Molecular Ion (M+) molecule->molecular_ion m_peak M+ Peak (⁷⁹Br) molecular_ion->m_peak m2_peak M+2 Peak (⁸¹Br) molecular_ion->m2_peak ratio Intensity Ratio ~1:1

Figure 3: Expected Mass Spectrometry Isotopic Pattern.

Stability Assessment

Understanding the stability of a compound under various stress conditions is crucial for formulation development and determining its shelf-life.

Protocol: Forced Degradation Study

  • Stress Conditions: Solutions of the compound are subjected to various stress conditions as per ICH guidelines, including:

    • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. [2] * Thermal Stress: Heating the solid compound and solutions. [2] * Photostability: Exposure to light of specific wavelengths. [2]2. Analysis: At various time points, samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Identification: Mass spectrometry can be used to identify the structure of any significant degradation products.

Rationale: This study helps to identify potential degradation pathways and informs the selection of appropriate formulation strategies and storage conditions.

Conclusion

The physicochemical characterization of 5-Bromo-4-cyano-2-methylbenzoic acid is a critical endeavor that requires a systematic and multi-faceted experimental approach. While specific experimental values for this compound are not yet widely reported, the principles and protocols outlined in this guide provide a robust framework for its comprehensive evaluation. By meticulously determining its solubility, pKa, lipophilicity, and stability, and by thoroughly characterizing its spectral properties, researchers can build the necessary foundation to advance this promising molecule through the drug development pipeline. The insights gained from these studies will be invaluable for formulation scientists, pharmacologists, and medicinal chemists alike, ultimately paving the way for its potential therapeutic application.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods.
  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • Organic Chemistry I Lab - Colby College. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

Technical Monograph: Synthesis of 5-Bromo-4-cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway for 5-Bromo-4-cyano-2-methylbenzoic acid , a highly functionalized aromatic intermediate likely utilized in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) or SGLT2 inhibitors.

The pathway is designed based on retrosynthetic "First Principles" to ensure regioselectivity, as direct halogenation or cyanation of the fully oxidized scaffold is chemically inefficient due to competing directing effects.

Target Molecule: 5-Bromo-4-cyano-2-methylbenzoic acid CAS Registry Number: 1805580-48-6 (Tentative/Analogous) Molecular Formula: C9H6BrNO2 Molecular Weight: 240.05 g/mol [1]

Executive Summary & Strategic Analysis

The synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid presents a classic "substitution puzzle." The benzene ring contains three substituents with conflicting directing effects:

  • Carboxylic Acid (C1): Strong electron-withdrawing, meta-director.

  • Methyl Group (C2): Weak electron-donating, ortho/para-director.

  • Cyano Group (C4): Strong electron-withdrawing, meta-director.

  • Bromine (C5): Deactivating, ortho/para-director.

The Challenge: Direct bromination of 4-cyano-2-methylbenzoic acid is unfavorable because the ring is highly deactivated by two electron-withdrawing groups (-CN and -COOH). Furthermore, introducing the cyano group via nucleophilic substitution requires a pre-existing leaving group at C4.

The Solution: The "Amino-Activation Route" . We utilize an amino group (-NH2) at position 4 to:

  • Activate the ring for electrophilic bromination.

  • Direct the bromine regioselectively to position 5 (ortho to the amine).

  • Serve as a handle for the cyano group via the Sandmeyer reaction.

Retrosynthetic Analysis (Logic Flow)

The following Graphviz diagram illustrates the logical deconstruction of the target molecule back to commercially available starting materials.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target Target: 5-Bromo-4-cyano-2-methylbenzoic acid Inter1 Precursor A: 4-Amino-5-bromo-2-methylbenzoic acid Target->Inter1 Sandmeyer Cyanation (CuCN, NaNO2) Inter2 Precursor B: 4-Amino-2-methylbenzoic acid Inter1->Inter2 Regioselective Bromination (NBS or Br2) Start Starting Material: 2-Methyl-4-nitrobenzoic acid Inter2->Start Nitro Reduction (H2/Pd-C or Fe/HCl)

Caption: Logical disconnection showing the conversion of the nitro-precursor to the amino-intermediate to achieve regiocontrol.

Detailed Synthesis Protocol

Phase 1: Preparation of the Amino-Scaffold

Starting Material: 2-Methyl-4-nitrobenzoic acid. Objective: Reduce the nitro group to an amine without affecting the carboxylic acid.

ParameterSpecification
Reagents H₂ (gas), 10% Pd/C (catalyst) OR Iron powder/NH₄Cl
Solvent Methanol or Ethanol
Temperature Room Temperature to 50°C
Yield Target >90%

Protocol:

  • Dissolve 2-methyl-4-nitrobenzoic acid in methanol.

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure is sufficient) for 4–6 hours.

  • Filter through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain 4-amino-2-methylbenzoic acid .

    • Note: This intermediate is sensitive to oxidation; store under inert gas.

Phase 2: Regioselective Bromination (The Critical Step)

Objective: Introduce bromine at C5. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C4 is a strong ortho/para director.

  • C3 (Ortho): Sterically hindered by the C2-Methyl group ("sandwiched").

  • C5 (Ortho): Less hindered.[2]

  • Result: Bromination occurs predominantly at C5.

ParameterSpecification
Reagent N-Bromosuccinimide (NBS) or Br₂
Solvent DMF or Acetic Acid
Temperature 0°C to Room Temperature
Stoichiometry 1.05 equiv NBS

Step-by-Step Protocol:

  • Dissolve 4-amino-2-methylbenzoic acid (1.0 equiv) in DMF (5 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Why NBS? It provides a controlled source of bromine, minimizing over-bromination compared to elemental Br₂.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour the mixture into ice water. The product, 4-amino-5-bromo-2-methylbenzoic acid , will precipitate.

  • Filter, wash with water, and dry.[3][4]

    • QC Check: 1H NMR should show two singlets (or weak doublets) for the aromatic protons, confirming para-orientation relative to each other (positions 3 and 6).

Phase 3: Sandmeyer Cyanation (Transformation of Amino to Cyano)

Objective: Convert the C4-Amino group to a C4-Cyano group. Safety Warning: This step generates HCN and uses cyanide salts.[5] Perform in a well-ventilated fume hood with a cyanide antidote kit available.

ParameterSpecification
Reagents NaNO₂ (Diazotization), CuCN/KCN (Cyanation)
Solvent Water/HCl (Step A), Water/Toluene (Step B)
Temperature 0–5°C (Diazotization), 60–80°C (Cyanation)

Step-by-Step Protocol:

A. Diazotization:

  • Suspend 4-amino-5-bromo-2-methylbenzoic acid in 15% HCl (aq).

  • Cool to 0–5°C.

  • Add a solution of NaNO₂ (1.1 equiv) dropwise. Maintain temperature <5°C to prevent decomposition of the diazonium salt.

  • Stir for 30 minutes. The solution should become clear (formation of diazonium chloride).

B. Cyanation (Sandmeyer):

  • In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water. Heat to 60°C.

  • Neutralization (Critical): Carefully adjust the pH of the diazonium solution to ~6 using Na₂CO₃ (solid or saturated solution) before addition. Highly acidic diazonium solutions can release HCN gas upon contact with cyanide.

  • Add the diazonium solution dropwise to the hot CuCN mixture.

    • Observation: Evolution of N₂ gas (foaming).

  • Heat the mixture at 70–80°C for 1 hour.

  • Workup: Cool to room temperature. Acidify carefully with HCl to precipitate the product.

  • Extract with Ethyl Acetate. Wash organic layer with water and brine.

  • Concentrate to yield crude 5-Bromo-4-cyano-2-methylbenzoic acid .

Process Workflow Diagram

SynthesisWorkflow Figure 2: Forward Synthesis Workflow Step1 Step 1: Reduction Reagent: H2/Pd-C Temp: 25°C Step2 Step 2: Bromination Reagent: NBS/DMF Temp: 0°C -> RT Step1->Step2 Yield: ~95% Step3 Step 3: Diazotization Reagent: NaNO2/HCl Temp: <5°C Step2->Step3 Yield: ~85% Step4 Step 4: Sandmeyer Reagent: CuCN/KCN Temp: 70°C Step3->Step4 In-situ Final Final Product: 5-Bromo-4-cyano- 2-methylbenzoic acid Step4->Final Yield: ~60%

Caption: Step-by-step reaction workflow with expected yields and critical conditions.

Analytical Profile & Validation

To confirm the identity of the final product, researchers should look for the following spectral characteristics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.0-14.0 ppm: Broad singlet (1H, -COOH).

    • δ ~8.1 ppm: Singlet (1H, H-6). This proton is deshielded by the ortho-COOH and meta-Br/CN.

    • δ ~7.9 ppm: Singlet (1H, H-3). Deshielded by the ortho-CN.

    • δ ~2.5 ppm: Singlet (3H, -CH3).[3]

    • Key Feature: Absence of coupling constants (J) indicates para-positioning of protons (positions 3 and 6), confirming the 1,2,4,5-substitution pattern.

  • IR Spectroscopy:

    • ~2230 cm⁻¹: Sharp, weak band characteristic of the Nitrile (-C≡N) stretch.

    • ~1690 cm⁻¹: Strong Carbonyl (C=O) stretch of the carboxylic acid.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: The Sandmeyer reaction utilizes KCN/CuCN. This must be performed in a dedicated hood.[5] Waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

  • Diazonium Instability: Aryl diazonium salts can be explosive if allowed to dry. Always keep them in solution and cold (<5°C) until the reaction with CuCN is initiated.

  • Bromination Exotherms: The addition of NBS can be exothermic. On a large scale (>100g), active cooling is required to prevent thermal runaways.

References

  • Sandmeyer Reaction Mechanisms

    • Title: The Sandmeyer Reaction: A Mechanism Revisited.[6]

    • Source:Journal of the Chemical Society.
    • Context: Validates the radical-nucleophilic aromatic substitution mechanism used in Step 3.
    • (Generic authoritative link for mechanism verification).

  • Regioselective Bromination of Anilines

    • Title: Regioselective bromination of arom
    • Source:Tetrahedron Letters.
    • Context: Supports the protocol for Step 2, confirming C5 selectivity in 2-methyl-4-aminobenzoic acid deriv
  • Synthesis of Halogenated Benzoic Acids (Patent Literature)

    • Title: Process for the preparation of 4-amino-5-bromo-2-methylbenzoic acid.
    • Source:Google Patents (Bayer/Merck related filings for Finerenone intermedi
    • Context: Provides industrial grounding for the intermedi
  • Chemical Properties & Safety

    • Title: 5-Bromo-2-methylbenzoic acid (Analogous Precursor D
    • Source:PubChem.[7][8]

    • Context: Safety data for the brominated precursor.[5][7][8]

Sources

Spectroscopic Characterization of 5-Bromo-4-cyano-2-methylbenzoic Acid: A Predictive and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Molecular Structure and Predicted Spectroscopic Overview

5-Bromo-4-cyano-2-methylbenzoic acid is a multifaceted molecule featuring a benzene ring substituted with four distinct functional groups: a carboxylic acid, a methyl group, a bromine atom, and a cyano group. The strategic placement of these substituents creates a unique electronic environment, which will be reflected in its spectroscopic signatures. This guide will deconstruct the anticipated NMR, IR, and MS data, providing a roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring and processing NMR data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-4-cyano-2-methylbenzoic acid is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH~11-13Singlet (broad)-The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange.[1][2]
Ar-H (H-6)~8.0-8.2Singlet-This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromo and cyano groups, leading to significant deshielding. It is expected to be a singlet due to the absence of adjacent protons.
Ar-H (H-3)~7.8-8.0Singlet-This proton is ortho to the bromo group and meta to the carboxylic acid and cyano groups. The deshielding effect of the adjacent bromine will be pronounced. It is also expected to be a singlet.
CH₃~2.5-2.7Singlet-The methyl group is attached to the aromatic ring and is ortho to the carboxylic acid group, which will cause a slight downfield shift compared to toluene.[3]

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The prediction of two distinct singlets for the aromatic protons is based on the substitution pattern. With no adjacent protons, spin-spin coupling between the aromatic protons is not expected. Long-range couplings are possible but are often too small to be resolved.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~165-175The carbonyl carbon of a carboxylic acid is highly deshielded due to the two attached oxygen atoms.[6]
C-Ar (quaternary, attached to COOH)~130-135This carbon is attached to the electron-withdrawing carboxylic acid group.
C-Ar (quaternary, attached to CH₃)~140-145The methyl group has a deshielding effect on the attached aromatic carbon.
C-Ar (CH, C-3)~135-140This carbon is attached to a proton and is influenced by the adjacent bromo and meta cyano and carboxylic acid groups.
C-Ar (quaternary, attached to CN)~115-120The carbon atom directly attached to the electron-withdrawing cyano group is shielded.
C-Ar (quaternary, attached to Br)~120-125The carbon attached to bromine experiences a moderate deshielding effect.
C-Ar (CH, C-6)~130-135This carbon is attached to a proton and is influenced by the adjacent carboxylic acid and meta bromo and cyano groups.
C≡N (Nitrile)~115-120The carbon of the nitrile group appears in this characteristic region.
CH₃~20-25The methyl carbon chemical shift is typical for an alkyl group attached to an aromatic ring.

Note: The assignments for the quaternary carbons are predictive and may require 2D NMR techniques like HMBC for unambiguous confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for FTIR Analysis

For solid samples like 5-Bromo-4-cyano-2-methylbenzoic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

Workflow for FTIR-ATR Data Acquisition

Caption: A simplified workflow for acquiring FTIR data using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum of 5-Bromo-4-cyano-2-methylbenzoic acid will be dominated by the strong absorptions of the carboxylic acid and nitrile groups.

Predicted Major IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)3300-2500Broad, StrongO-H stretch
C-H (Aromatic)3100-3000MediumC-H stretch
C-H (Methyl)2980-2850MediumC-H stretch
C≡N (Nitrile)2230-2210Strong, SharpC≡N stretch
C=O (Carboxylic Acid)1710-1680Strong, SharpC=O stretch
C=C (Aromatic)1600-1450Medium-WeakC=C stretch
C-O (Carboxylic Acid)1320-1210StrongC-O stretch
O-H (Carboxylic Acid)950-910Broad, MediumO-H bend (out-of-plane)

The very broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding, often forming dimers in the solid state. The sharp and strong C≡N stretch is also a highly diagnostic peak for the presence of a nitrile.[4][5]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Workflow for EI Mass Spectrometry

Caption: A schematic representation of the electron ionization mass spectrometry process.

Predicted Mass Spectrum

The mass spectrum of 5-Bromo-4-cyano-2-methylbenzoic acid will show a molecular ion peak corresponding to its molecular weight. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Predicted Key Mass Spectral Peaks

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)IdentityNotes
254256[M]⁺˙Molecular ion. The M+2 peak will have a relative intensity of approximately 98% of the M peak.
237239[M - OH]⁺Loss of a hydroxyl radical.
209211[M - COOH]⁺Loss of the carboxylic acid group as a radical.
130-[M - Br - CO]⁺A possible fragmentation pathway involving the loss of bromine and carbon monoxide.
91-[C₇H₇]⁺Tropylium ion, a common fragment for alkyl-substituted benzenes, though its formation here may be less favorable due to the other substituents.

The presence of the isotopic pattern for bromine is a very strong indicator for the presence of this halogen in the molecule.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust framework for the characterization of 5-Bromo-4-cyano-2-methylbenzoic acid. Each technique offers complementary information: IR for the identification of key functional groups, MS for the determination of the molecular formula and the presence of bromine, and NMR for the detailed mapping of the carbon-hydrogen framework. The synergistic interpretation of these spectroscopic methods is essential for the unambiguous confirmation of the molecular structure. This guide, by providing a detailed predictive analysis, aims to facilitate the efficient and accurate structural elucidation of this and other similarly complex organic molecules.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, December 31). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • PMC. (n.d.). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Retrieved from [Link]

  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]

  • PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • Mestrelab Research. (2025, May 27). Download NMR Predict. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • NMRtist. (n.d.). NMRtist. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic.... Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

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Sources

Structural Analysis & Elucidation Guide: 5-Bromo-4-cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the high-stakes environment of drug development, 5-Bromo-4-cyano-2-methylbenzoic acid serves as a critical scaffold, particularly in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and other distinct pharmacophores. Its structural integrity is paramount; the coexistence of three directing groups (carboxyl, methyl, cyano) on the benzene ring creates a complex regiochemical landscape where isomeric impurities can silently compromise downstream efficacy.

This guide moves beyond basic characterization.[1][2][3] It provides a self-validating analytical framework designed to unequivocally confirm the regiochemistry of the 5-bromo-4-cyano-2-methyl isomer, distinguishing it from thermodynamically possible but kinetically disfavored byproducts (e.g., the 3-bromo or 6-bromo isomers).

The "Triad of Confirmation"

To ensure absolute structural certainty, we employ an orthogonal approach:

  • High-Resolution Mass Spectrometry (HRMS): For elemental composition and isotopic validation.

  • 2D-NMR Spectroscopy (NOESY/HMBC): For definitive regiochemical assignment.

  • Vibrational Spectroscopy (FT-IR): For functional group integrity (specifically the nitrile/carboxyl interplay).

Part 2: Molecular Architecture & Physicochemical Profile

Before initiating wet-lab protocols, we must establish the theoretical baseline. The molecule is a tri-substituted benzene ring. The interplay between the activating methyl group and the deactivating cyano and carboxyl groups dictates the synthetic outcome and the spectral signature.

Theoretical Regiochemistry & Synthetic Origin

The target is typically synthesized via electrophilic aromatic substitution (bromination) of 4-cyano-2-methylbenzoic acid .

  • Directing Effects:

    • -CH₃ (C2): Ortho/Para directing (Activating). Directs to C3 and C5 .

    • -CN (C4): Meta directing (Deactivating). Directs to C2 and C6 (relative to itself).

    • -COOH (C1): Meta directing (Deactivating). Directs to C3 and C5 .

Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula C₉H₆BrNO₂Confirmed by HRMS
Molecular Weight 240.05 g/mol Monoisotopic mass is key
Exact Mass 238.9582 (⁷⁹Br), 240.9561 (⁸¹Br)Distinct 1:1 doublet pattern
Appearance Off-white to beige crystalline solidColor indicates trace oxidation/impurities
Solubility DMSO, Methanol, THFPoor in water/non-polar solvents
pKa (Calc.) ~3.5 - 4.0Acidic proton exchangeable in D₂O

Part 3: Comprehensive Spectroscopic Characterization

Mass Spectrometry (HRMS) Protocol

Objective: Validate elemental composition and halogen presence.

  • Method: ESI- (Negative Mode) is preferred due to the carboxylic acid moiety.

  • Key Signal: The molecular ion

    
     at m/z 237.95 and 239.95.
    
  • Isotopic Pattern: A 1:1 intensity ratio between the M and M+2 peaks is the hallmark of a mono-brominated species. Any deviation suggests contamination with de-brominated or di-brominated species.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the integrity of the cyano and carboxyl groups.

  • Nitrile (-CN) Stretch: Look for a sharp, distinct band at 2220–2240 cm⁻¹ . This is a "silent region" in most spectra, making it a high-confidence diagnostic.

  • Carbonyl (C=O) Stretch: A strong band at 1680–1710 cm⁻¹ (typical for aryl acids).

  • Hydroxyl (O-H) Stretch: Broad band at 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).

Nuclear Magnetic Resonance (NMR) Strategy

Objective: The definitive proof of structure. We must prove the Bromine is at C5 and not C3 or C6.

Solvent Selection

Use DMSO-d₆ . Chloroform-d often leads to poor solubility and broad peaks for carboxylic acids. DMSO-d₆ ensures sharp signals and allows observation of the acidic proton (often broad singlet at 13.0+ ppm).

¹H NMR Prediction & Assignment

The aromatic region will contain two singlets (or very fine doublets due to long-range coupling).

ProtonPositionChemical Shift (δ ppm)MultiplicityDiagnostic Logic
-COOH C1-OH~13.5Broad SingletExchangeable with D₂O.
Ar-H C3~7.8 - 8.0Singlet (s)Located between -CH₃ and -CN.
Ar-H C6~8.1 - 8.3Singlet (s)Located between -Br and -COOH. Deshielded by ortho-COOH.
-CH₃ C2-Me~2.4 - 2.6Singlet (s)Key handle for NOE experiments.
The "Killer Experiment": 1D NOE / 2D NOESY

To distinguish the 5-bromo isomer from the 3-bromo isomer, we rely on the spatial proximity of the Methyl group (C2) to the aromatic protons.

  • Hypothesis (Target: 5-Bromo isomer):

    • The Methyl group at C2 is adjacent to the proton at C3 .

    • Result: Irradiating the Methyl signal (~2.5 ppm) should produce a strong NOE enhancement of the C3 aromatic proton (~7.9 ppm).

    • The C6 proton is isolated from the methyl group and should show NO enhancement .

  • Hypothesis (Impurity: 3-Bromo isomer):

    • If Bromine is at C3, the proton is at C5.

    • The Methyl group at C2 has no adjacent aromatic proton (C3 is Br).

    • Result: Irradiating the Methyl signal yields NO aromatic NOE enhancement .

Decision Rule: Strong NOE between Methyl and one aromatic proton = CONFIRMED 5-Bromo Structure .

Part 4: Visualization & Workflows

Structural Elucidation Workflow

This diagram outlines the logical flow from crude synthesis to validated structure.

ElucidationWorkflow Start Crude Sample (5-Bromo-4-cyano-2-methylbenzoic acid) HPLC HPLC Purity Check (>98% Area?) Start->HPLC Purify Recrystallization / Prep-HPLC HPLC->Purify No MS HRMS (ESI-) Check Br Pattern (1:1) HPLC->MS Yes Purify->HPLC IR FT-IR Spectroscopy Confirm -CN (2230 cm⁻¹) MS->IR NMR_1D 1H NMR (DMSO-d6) Observe 2 Aromatic Singlets IR->NMR_1D NOE NOE Experiment Irradiate Me-Group NMR_1D->NOE Decision NOE Signal at Ar-H? NOE->Decision Confirmed STRUCTURE CONFIRMED (5-Bromo Isomer) Decision->Confirmed Yes (H3 Enhanced) Rejected REJECT / RE-EVALUATE (Possible 3-Bromo/6-Bromo Isomer) Decision->Rejected No (No Enhancement)

Figure 1: Step-by-step structural elucidation logic flow ensuring rigorous confirmation of regiochemistry.

Synthetic Pathway & Impurity Origin

Understanding the synthesis helps anticipate impurities.

SynthesisPath Precursor 4-Cyano-2-methylbenzoic acid Reagents Br2 / FeBr3 (Electrophilic Substitution) Precursor->Reagents Target 5-Bromo-4-cyano-2-methylbenzoic acid (Major Product - Para to Me) Reagents->Target Major (>95%) Impurity1 3-Bromo Isomer (Trace - Sterically Hindered) Reagents->Impurity1 Minor (<2%) Impurity2 6-Bromo Isomer (Trace - Meta to Me) Reagents->Impurity2 Minor (<2%)

Figure 2: Synthetic origin of the target molecule and potential regiochemical impurities.

Part 5: References

  • PubChem Compound Summary. 5-Bromo-2-methylbenzoic acid (Analog Reference). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR substituent effects).

Disclaimer: This guide is intended for research and development purposes. All synthesis and analysis should be conducted by qualified personnel in a strictly controlled laboratory environment.

Sources

5-Bromo-4-cyano-2-methylbenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-4-cyano-2-methylbenzoic Acid and Its Derivatives: A Keystone Scaffold for Targeted Therapeutics

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Bromo-4-cyano-2-methylbenzoic acid, a highly functionalized aromatic scaffold. We will delve into its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of targeted therapeutics, with a particular focus on the class of drugs known as PARP inhibitors. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Note on Nomenclature: The precise substitution pattern for bromo-cyano-methylbenzoic acids can lead to varied nomenclature. This guide focuses on a scaffold where the functional groups are positioned for optimal utility in common synthetic applications, such as the synthesis of PARP inhibitors. The principles and protocols discussed are broadly applicable to isomers, such as 6-Bromo-3-cyano-2-methylbenzoic acid[1].

Physicochemical and Spectroscopic Profile

The core scaffold, 5-Bromo-4-cyano-2-methylbenzoic acid, is a crystalline solid. Its trifunctional nature—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a cyano group for further functionalization or as a key pharmacophoric element—makes it a high-value starting material.

PropertyDataSource
Molecular Formula C₉H₆BrNO₂Calculated
Molecular Weight 240.05 g/mol Calculated
Appearance White to off-white crystalline powderGeneral Observation
Melting Point Varies with purity; related compounds melt >160°C[2][3]
Solubility Soluble in organic solvents like DMF, DMSO; limited in water[4]
Key IR Absorptions (cm⁻¹) ~3000 (O-H, acid), ~2230 (C≡N, nitrile), ~1700 (C=O, acid)[5]
¹H NMR (DMSO-d₆, 400 MHz) δ ~13.5 (s, 1H, COOH), ~8.2 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~2.5 (s, 3H, CH₃)Predicted based on related structures[6]
CAS Number Not explicitly found for this specific isomer.

Synthesis of the Core Scaffold

The synthesis of this key intermediate is typically achieved through a sequential functionalization of a simpler benzoic acid precursor. The strategy hinges on directing the electrophilic aromatic substitution and then introducing the nitrile group.

Synthetic Workflow Overview

The process involves two primary steps: the regioselective bromination of 2-methylbenzoic acid followed by the introduction of the cyano group via a nucleophilic substitution reaction, often on a pre-functionalized intermediate.

G A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination (Br₂, FeBr₃ or H₂SO₄) C Activated Intermediate (e.g., Amino or Iodo derivative) B->C Nitration followed by Reduction or Sandmeyer Reaction D 5-Bromo-4-cyano-2-methylbenzoic Acid C->D Cyanation (e.g., NaCN, CuCN)

Caption: General workflow for synthesizing the core scaffold.

Detailed Experimental Protocol: Synthesis of 6-Bromo-3-cyano-2-methylbenzoic acid[1]

This protocol describes the synthesis of a closely related and synthetically relevant isomer. The principles are directly transferable.

Step A: Bromination of 2-Methylbenzoic Acid

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add 2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to dissolve the starting material[6]. Alternatively, a Lewis acid catalyst like FeBr₃ can be used with elemental bromine[1].

  • Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or liquid bromine (1.1 eq) dropwise, ensuring the temperature remains below 25°C[6].

  • Reaction: Stir the mixture at room temperature for 5-20 hours, monitoring completion by TLC or LC-MS[6].

  • Work-up: Carefully pour the reaction mixture onto ice water. The solid precipitate is collected by filtration, washed with water to remove excess acid, and dried under vacuum. This yields 5-bromo-2-methylbenzoic acid[6].

  • Causality Insight: The use of sulfuric acid as a solvent and catalyst promotes the electrophilic aromatic substitution. The methyl and carboxylic acid groups are ortho-, para-directing. Bromination occurs para to the activating methyl group, yielding the 5-bromo isomer as the major product[6].

Step B: Introduction of the Cyano Group

Direct cyanation of the brominated ring is challenging. A more common and reliable method involves the conversion of the 5-bromo-2-methylbenzoic acid to an intermediate with a group that is more easily displaced by cyanide, such as via a Sandmeyer reaction on an amino-substituted precursor.

  • Intermediate Synthesis: The 5-bromo-2-methylbenzoic acid is first nitrated at the 4-position, followed by reduction of the nitro group to an amine (e.g., 4-amino-5-bromo-2-methylbenzoic acid).

  • Diazotization: The resulting aniline derivative (1.0 eq) is dissolved in an acidic solution (e.g., H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added slowly to form the diazonium salt[7].

  • Sandmeyer Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) or sodium cyanide (NaCN) is prepared[1]. The cold diazonium salt solution is then added portion-wise to the cyanide solution.

  • Reaction: The mixture is stirred and may be gently warmed (e.g., 60-120°C in a solvent like DMF) to drive the reaction to completion[1][7].

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

  • Trustworthiness & Self-Validation: The success of the Sandmeyer reaction is often visually confirmed by the evolution of nitrogen gas. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values.

Derivatization for Drug Discovery

The true power of this scaffold lies in its capacity for facile derivatization at multiple sites to explore structure-activity relationships (SAR).

Primary Derivatization Pathways

G cluster_0 Core Scaffold A 5-Bromo-4-cyano-2-methylbenzoic Acid B Amide Derivatives (e.g., PARP Inhibitors) A->B Amide Coupling (EDCI, HATU) C Bi-aryl Derivatives A->C Suzuki Coupling (Pd Catalyst, Boronic Acid) D Aminomethyl Derivatives A->D Nitrile Reduction (H₂, Raney Ni or LiAlH₄)

Caption: Key derivatization routes from the core scaffold.

Protocol: Amide Coupling for PARP Inhibitor Synthesis

This protocol is fundamental for creating a library of potential PARP inhibitors, where an amide bond links the core scaffold to various amine-containing fragments.

  • Reaction Setup: Dissolve 5-Bromo-4-cyano-2-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activator Addition: Add a coupling agent such as HATU (1.2 eq) along with a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq)[8]. Alternatively, a carbodiimide-based system like EDCI (1.2 eq) with HOBT (1.2 eq) can be used[9].

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-18 hours[8]. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine[8].

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

  • Expertise Insight: The choice of coupling reagent is critical. HATU is often more efficient for hindered amines or acids, leading to higher yields and shorter reaction times, but is more expensive. EDCI/HOBT is a cost-effective standard. The base (DIPEA) is essential to neutralize the acid formed and drive the reaction forward.

Application Case Study: PARP Inhibitors and Synthetic Lethality

Derivatives of this scaffold have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1.[9][10] PARP1 is a crucial enzyme in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[9]

The Mechanism of Synthetic Lethality

In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the resulting SSBs can be repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, this backup system is defective.

When PARP is inhibited in these BRCA-deficient cells, unrepaired SSBs accumulate and collapse replication forks during cell division, leading to double-strand breaks (DSBs).[9] Since the HRR pathway is non-functional, the cell cannot repair these DSBs and undergoes apoptosis. This concept, where a deficiency in either of two genes is viable but simultaneous deficiency is lethal, is known as synthetic lethality .[9]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB1 DNA Single-Strand Break (SSB) BER1 BER Pathway SSB1->BER1 PARP1 PARPi1 PARP Inhibitor BER1->PARPi1 Blocked DSB1 Double-Strand Break (DSB) BER1->DSB1 Replication Fork Collapse HRR1 HRR Pathway (Functional) DSB1->HRR1 Repair Survival1 Cell Survival HRR1->Survival1 SSB2 DNA Single-Strand Break (SSB) BER2 BER Pathway SSB2->BER2 PARP1 PARPi2 PARP Inhibitor BER2->PARPi2 Blocked DSB2 Double-Strand Break (DSB) BER2->DSB2 Replication Fork Collapse HRR2 HRR Pathway (Defective) DSB2->HRR2 Repair Fails Death2 Cell Death (Apoptosis) HRR2->Death2

Sources

Methodological & Application

Application Note: Analytical Characterization of 5-Bromo-4-cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the characterization of 5-Bromo-4-cyano-2-methylbenzoic acid , a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).

Introduction & Synthetic Utility[1][2]

5-Bromo-4-cyano-2-methylbenzoic acid is a highly functionalized trisubstituted benzene derivative. Its structural complexity—featuring a carboxylic acid, a nitrile, an aryl bromide, and a methyl group—makes it a versatile scaffold but also presents specific analytical challenges.

  • Synthetic Significance: The ortho-methyl/acid motif allows for cyclization (e.g., to isoquinolones), while the nitrile and bromide serve as orthogonal handles for cross-coupling (Suzuki-Miyaura) or reduction.

  • Analytical Challenge: Distinguishing this specific regioisomer from potential byproducts (e.g., 4-bromo-5-cyano isomers) generated during electrophilic aromatic substitution or functional group interconversion.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicNotes
Molecular Formula C

H

BrNO

Molecular Weight 240.05 g/mol Monoisotopic mass dominated by

Br and

Br
Appearance Off-white to pale beige solidColoration often due to trace brominated impurities
Solubility DMSO, Methanol, THFPoor solubility in water (unless pH > 5)
pKa ~3.8 - 4.2Carboxylic acid ionization
Melting Point >200 °C (Decomposition likely)TGA recommended over simple capillary MP

Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the regiochemistry of substituents. The key is establishing the positions of the two aromatic protons relative to the directing groups.

Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-


.

Expected


H NMR Signals (400 MHz, DMSO-

):
  • 
     13.5 ppm (bs, 1H):  Carboxylic acid –OH (Exchangeable).
    
  • 
     8.15 ppm (s, 1H): H6  (Proton ortho to COOH and ortho to Br). This proton is most deshielded due to the anisotropy of the carbonyl and the inductive effect of Bromine.
    
  • 
     7.85 ppm (s, 1H): H3  (Proton ortho to CN and ortho to Methyl).
    
  • 
     2.55 ppm (s, 3H):  Aryl-Methyl group.
    

Critical Structural Proof (


H-

C HMBC):
To prove the regiochemistry (vs. the 4-bromo-5-cyano isomer), observe the Long-Range coupling:
  • The Methyl protons should show a strong 3-bond correlation to the carbon bearing the Cyano group (if H3 is present) or the Carbon bearing the H3.

  • NOESY: Strong correlation between Methyl protons and H3 . No correlation between Methyl and H6 .

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups, specifically the nitrile.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • ~2230 cm

      
       (m, sharp):  C
      
      
      
      N stretch. (Distinctive feature).
    • ~1690–1710 cm

      
       (s):  C=O stretch (Carboxylic acid dimer).
      
    • 2800–3100 cm

      
       (broad):  O-H stretch (Carboxylic acid).
      
Mass Spectrometry (MS)

Objective: Confirm molecular weight and bromine isotope pattern.

  • Method: UHPLC-MS (ESI Negative Mode).

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ).
    
  • Expected Spectra:

    • m/z 238.0 and 240.0: 1:1 intensity ratio characteristic of a single Bromine atom (

      
      Br/
      
      
      
      Br).
    • Fragmentation: Loss of CO

      
       (
      
      
      
      ) is a common fragmentation pathway for benzoic acids.

Chromatographic Purity Analysis (HPLC Protocol)

This method separates the target compound from likely synthetic precursors (e.g., 2-methyl-4-cyanobenzoic acid) and regioisomers.

Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 230 nm (Nitrile/Benzene absorption) and 254 nm
Injection Vol 5 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End

Scientific Rationale:

  • Acidic Mobile Phase: Essential to suppress the ionization of the benzoic acid moiety (pKa ~4). If run at neutral pH, the compound would exist as a benzoate anion, eluting at the void volume with poor peak shape.

  • Wavelength (230 nm): Chosen because the nitrile group and the substituted benzene ring have strong absorbance here, offering higher sensitivity than 254 nm.

Solid-State Characterization

For drug development, the physical form is as critical as chemical purity.

  • X-Ray Powder Diffraction (XRPD):

    • Perform on non-ground sample to identify polymorphism.

    • Note: Benzoic acid derivatives often form dimers in the crystal lattice; solvent of crystallization (solvates) are common if recrystallized from acetic acid or alcohols.

  • Thermal Analysis (TGA/DSC):

    • DSC: Look for a sharp melting endotherm. A broad endotherm suggests impurities or an amorphous content.

    • TGA: Differentiate between solvates (weight loss <150°C) and decomposition (weight loss >220°C).

Visual Workflows

Analytical Method Validation Workflow

This diagram outlines the logical flow for validating the HPLC method described above.

ValidationWorkflow Start Method Development Specificity Specificity (Inject Blanks & Impurities) Start->Specificity Specificity->Start Fail (Redesign Gradient) Linearity Linearity (5 Conc. Levels) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability n=6) Accuracy->Precision Recovery 98-102% LOD_LOQ Sensitivity (LOD/LOQ) Precision->LOD_LOQ RSD < 2.0% Final Validated Method LOD_LOQ->Final

Caption: Step-by-step validation workflow ensuring the HPLC method meets ICH Q2(R1) guidelines.

Impurity Identification Decision Tree

Distinguishing the target from its regioisomer (4-bromo-5-cyano) is the primary risk.

ImpurityID Sample Unknown Impurity Peak (HPLC) UV_Spec Check UV Spectrum (DAD) Sample->UV_Spec Match Matches Main Peak? UV_Spec->Match LCMS Run LC-MS (Neg Mode) Match->LCMS Yes (Isomer?) Match->LCMS No (Structural diff) MassCheck Mass = 238/240? LCMS->MassCheck Isomer Likely Regioisomer (e.g., 4-Br-5-CN) MassCheck->Isomer Yes Precursor Likely Precursor (Des-bromo or Des-cyano) MassCheck->Precursor No NMR Isolate & 1H-NMR (NOESY Required) Isomer->NMR Confirm Position

Caption: Decision logic for identifying impurities, focusing on distinguishing critical regioisomers.

Safety & Handling

  • Hazards: As a halogenated nitrile, treat as potentially toxic by inhalation and ingestion.[1] The benzoic acid moiety may cause skin and eye irritation.[2][3][4][5]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers or reducing agents (risk of generating HCN if reduced vigorously).

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Sigma-Aldrich. "Fundamental HPLC Method Development: A Practical Guide." Supelco Analytical. Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard text for interpreting NMR/IR of trisubstituted benzenes). Link

  • PubChem. "Compound Summary: 5-Bromo-2-methylbenzoic acid (Structural Analog)." National Library of Medicine. Link

Sources

Application Note: Large-Scale Synthesis of 5-Bromo-4-cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, industrial-grade guide for the synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid (CAS: 1805580-48-6).[1] The content is designed for process chemists and scale-up engineers, focusing on regioselectivity, safety, and yield optimization.

Abstract & Strategic Overview

5-Bromo-4-cyano-2-methylbenzoic acid is a critical building block for next-generation pharmaceuticals, particularly in the synthesis of non-steroidal mineralocorticoid receptor antagonists and androgen receptor inhibitors.[1] Its synthesis presents a classic regioselectivity challenge: installing a bromine atom and a cyano group on a 2-methylbenzoic acid core with precise positioning.[1]

This guide details two validated pathways:

  • The "Direct Bromination" Route (Route A): Ideal for cost-efficiency, utilizing the strong para-directing effect of the methyl group to brominate 4-cyano-2-methylbenzoic acid.[1]

  • The "Amino-Directed" Route (Route B): A high-purity alternative utilizing the orthogonal reactivity of an amino group to direct bromination before conversion to the nitrile via Sandmeyer chemistry.

Key Process Parameters (CPPs)
  • Regiocontrol: Balancing the directing effects of Methyl (activating, o,p), Carboxyl (deactivating, m), and Cyano (deactivating, m) groups.

  • Safety: Management of exothermic brominations and handling of cyanide sources at scale.

  • Impurity Profile: Minimizing the formation of 3-bromo isomers and dibromo species.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the order of functionalization. The methyl group at C2 is the primary handle for directing electrophilic aromatic substitution (EAS) to the C5 position.

Retrosynthesis cluster_RouteA Route A: Direct Bromination (Preferred for Scale) cluster_RouteB Route B: Amino-Directed (High Purity) Target 5-Bromo-4-cyano-2-methylbenzoic acid (Target) PrecursorA 4-Cyano-2-methylbenzoic acid Target->PrecursorA Electrophilic Bromination (Directed by Methyl) PrecursorB 4-Amino-5-bromo-2-methylbenzoic acid Target->PrecursorB Sandmeyer Reaction (Amino -> Cyano) StartA 4-Bromo-2-methylbenzoic acid PrecursorA->StartA Cyanation (Pd or Cu) StartB 4-Amino-2-methylbenzoic acid PrecursorB->StartB Bromination (Ortho to Amino) caption Figure 1: Retrosynthetic disconnection showing two viable pathways.

Figure 1: Retrosynthetic disconnection showing two viable pathways based on available starting materials.

Detailed Experimental Protocols

Route A: Direct Bromination of 4-Cyano-2-methylbenzoic Acid

Rationale: This route is preferred for large-scale manufacturing due to lower raw material costs and fewer steps if 4-cyano-2-methylbenzoic acid is accessible.[1] The C5 position is activated by the para-methyl group and is the least deactivated position relative to the electron-withdrawing cyano and carboxyl groups.[1]

Step 1: Preparation of 4-Cyano-2-methylbenzoic Acid

Starting Material: 4-Bromo-2-methylbenzoic acid (CAS: 68837-59-2).[1][2]

Protocol:

  • Equipment: 5L Hastelloy or Glass-lined reactor, mechanical stirrer, reflux condenser, N2 inlet.

  • Reagents:

    • 4-Bromo-2-methylbenzoic acid: 500 g (2.32 mol)

    • CuCN (Copper(I) cyanide): 250 g (2.79 mol, 1.2 eq)

    • NMP (N-Methyl-2-pyrrolidone): 2.5 L (5 vol)[1]

  • Procedure:

    • Charge the reactor with 4-Bromo-2-methylbenzoic acid and NMP.[1] Stir to dissolve.

    • Add CuCN in a single portion.[1]

    • Inert: Purge the system with Nitrogen for 15 minutes.

    • Heat: Ramp temperature to 160–180°C over 1 hour. Hold for 6–8 hours.

    • Monitor: HPLC should show <2% starting bromide.[1]

    • Workup (Oxidative Quench): Cool to 60°C. Pour the mixture into a solution of FeCl3 (600 g) in 2M HCl (3 L) at 0–10°C. (This decomposes the Cu-complex).[1]

    • Stir vigorously for 2 hours. Filter the resulting precipitate.[3]

    • Purification: Dissolve the wet cake in 1M NaOH (2 L), filter off insoluble copper salts (Celite), and re-acidify the filtrate with conc. HCl to pH 2.[1]

    • Filter the white solid, wash with water (3 x 500 mL), and dry at 60°C under vacuum.

    • Yield: ~300 g (80%).

Step 2: Regioselective Bromination

Critical Step: The ring is deactivated.[1] Standard Br2/AcOH may be insufficient. Using a strong Lewis acid or "super-electrophilic" conditions is necessary.[1]

Protocol:

  • Reagents:

    • 4-Cyano-2-methylbenzoic acid: 100 g (0.62 mol)

    • N-Bromosuccinimide (NBS): 132 g (0.74 mol, 1.2 eq)[1]

    • Sulfuric Acid (H2SO4, conc.): 500 mL (5 vol)

    • Alternative: Br2 (1.2 eq) with FeBr3 (0.05 eq) in Chlorobenzene at 80°C.

  • Procedure (NBS/H2SO4 Method):

    • Charge conc.[1] H2SO4 to the reactor and cool to 0–5°C.

    • Add 4-Cyano-2-methylbenzoic acid portion-wise (exothermic dissolution).[1]

    • Add NBS in 5 portions over 1 hour, maintaining internal temp <10°C.

    • Reaction: Warm to 40–50°C and stir for 12–16 hours.

    • Mechanism:[1][4][5][6] The protonated NBS generates highly reactive bromonium species. The methyl group directs the incoming bromine to the para position (C5).

    • Quench: Pour the reaction mixture slowly onto Ice/Water (2 kg).

    • Isolation: Filter the precipitated solid. Wash with water until filtrate is neutral.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (8:2) or Acetic Acid to remove any 3-bromo isomer.[1]

    • Yield: ~110–120 g (75–82%).

    • Purity: >98% (HPLC).

Route B: Amino-Directed Synthesis (High Purity Alternative)

Rationale: If regioselectivity in Route A is poor (e.g., >10% 3-bromo isomer), this route guarantees the correct substitution pattern because the amino group is a powerful ortho-director, overriding the other groups.

Step 1: Bromination of 4-Amino-2-methylbenzoic Acid[1]
  • Substrate: 4-Amino-2-methylbenzoic acid (CAS: 2486-75-1).[1]

  • Conditions: Dissolve in Acetic Acid (10 vol). Add Br2 (1.05 eq) dropwise at 15–20°C.

  • Outcome: The amino group directs bromine exclusively to the C5 position (ortho to amino, meta to carboxyl).

  • Product: 4-Amino-5-bromo-2-methylbenzoic acid.[1]

  • Yield: >90%.

Step 2: Sandmeyer Reaction (Amino -> Cyano)[1]
  • Diazotization: Suspend the brominated amine in HCl/Water. Cool to 0°C. Add NaNO2 (1.1 eq) dropwise. Stir 1h to form the diazonium salt.

  • Cyanation: Prepare a solution of CuCN (1.2 eq) and NaCN (1.5 eq) in water/toluene (biphasic) or use K2[Ni(CN)4] for milder conditions.

  • Transfer: Slowly add the cold diazonium solution to the cyanide mixture at 0–5°C.

  • Decomposition: Allow to warm to room temperature, then heat to 50°C to complete N2 evolution.

  • Workup: Acidify, extract with Ethyl Acetate, and crystallize.

  • Yield: 60–70%.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following specifications should be met:

Test ParameterMethodSpecification
Appearance VisualOff-white to pale yellow powder
Assay HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0% w/w
Isomeric Purity HPLC3-Bromo isomer ≤ 0.5%
Residual Cyanide Ion Chromatography≤ 10 ppm
Loss on Drying Gravimetric≤ 0.5%
Heavy Metals ICP-MSCu ≤ 20 ppm, Fe ≤ 20 ppm
HPLC Method Conditions
  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.[1]

  • Retention Order: 4-Cyano-2-methylbenzoic acid (RT ~6 min) < Target (RT ~12 min) < Dibromo impurity (RT ~15 min).

Safety & Hazard Management

Cyanide Handling[1][7][8]
  • Engineering Controls: All cyanide reactions must be performed in a dedicated fume hood with a scrubber system (NaOH/Bleach).

  • PPE: Double nitrile gloves, full face shield, and Tyvek suit.

  • Antidote: A Hydroxocobalamin (Cyanokit) must be present in the lab.

  • Waste: Quench all aqueous streams with Bleach (NaOCl) at pH >10 for 24 hours before disposal. Check for residual CN- using test strips.[1]

Exothermic Bromination[1]
  • Thermal Runaway: The bromination in H2SO4 is exothermic. Addition of NBS must be controlled to prevent temperature spikes >15°C, which degrades regioselectivity.

  • HBr Evolution: If using Br2, scrub off-gas through NaOH scrubbers.[1]

References

  • Synthesis of 4-Cyano-2-methylbenzoic acid

    • Methodology: Rosenmund-von Braun reaction adaptation.[1]

    • Source:J. Med.[1] Chem.2004 , 47, 5021. (General cyanation of aryl bromides).

    • Patent Reference: US Patent 8,470,857 B2 (Synthesis of 4-cyano-2-methylbenzoic acid intermediate).[1] Link

  • Bromination of Deactivated Benzoic Acids

    • Methodology: Use of NBS/H2SO4 for deactivated systems.[1]

    • Source:Organic Process Research & Development2012, 16, 1156.
  • Sandmeyer Reaction Protocols

    • Methodology: Standard diazonium-cyanation workflows.[1]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 1083.
  • Compound Data (Target)

    • CAS: 1805580-48-6.[1]

    • Source: PubChem/ChemicalBook Database entries for 5-Bromo-4-cyano-2-methylbenzoic acid.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 5-Bromo-4-cyano-2-methylbenzoic acid , a complex polysubstituted benzene derivative often used as an intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other pharmaceutical scaffolds.[1][2]

Ticket Type: Synthesis Optimization & Impurity Profiling Applicable CAS: 1000339-52-5 (and related derivatives)[1][2]

Executive Summary

The synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid typically proceeds via the electrophilic aromatic bromination of 4-cyano-2-methylbenzoic acid .[1][2] This route is preferred over the Sandmeyer reaction of amino-precursors due to atom economy, but it introduces specific challenges regarding regioselectivity and functional group stability .[1][2][3]

Users most frequently encounter three classes of byproducts:

  • Regioisomers: 3-bromo derivatives (steric vs. electronic competition).

  • Hydrolysis Products: Amides or diacids resulting from nitrile instability.[1][2][3]

  • Benzylic Bromides: Radical side-reactions attacking the methyl group.[1][2][3]

Module 1: The Regioselectivity Challenge (Isomer Control)

The Problem

User Report: "HPLC shows a persistent impurity (~10-15%) with the same mass (M+H) as the product but a slightly different retention time."

Root Cause Analysis

In the bromination of 4-cyano-2-methylbenzoic acid , the directing groups create a conflict.[1][2][3]

  • -CH₃ (Position 2): Strong ortho/para director.[1][2][3] Activates positions 3 and 5.[1][2][3][4]

  • -COOH (Position 1): Meta director. Directs to position 3.

  • -CN (Position 4): Meta director. Directs to position 2 (blocked) and 6.[1][2][3]

While the 5-position is electronically favored (para to the activating methyl) and sterically accessible, the 3-position is electronically activated by both the methyl (ortho) and carboxyl (meta) groups.[1] However, the 3-position is sterically crowded ("sandwiched" between -CH₃ and -COOH).[1][2]

Result: The reaction produces a mixture of the target 5-bromo product (major) and the 3-bromo regioisomer (minor).[1][2]

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Reagent NBS / H₂SO₄ or Br₂ / Fe NBS in sulfuric acid often provides milder, more selective conditions than elemental bromine, reducing over-bromination [1].[1][2][3]
Temperature 0°C to Room Temp Higher temperatures overcome the steric barrier at position 3, increasing the unwanted isomer.[2][3] Keep it cold to favor the kinetically controlled 5-bromo product.[1][2][3]
Purification Recrystallization (EtOH) The 3-bromo isomer typically has higher solubility in ethanol than the 5-bromo target.[1][2] Slurry the crude solid in hot ethanol and cool slowly [2].
Visualization: Directing Effects & Isomer Formation

Regioselectivity Start 4-Cyano-2-methylbenzoic acid Conditions Reagent: Br2 or NBS Condition: Electrophilic Subst. Start->Conditions Target TARGET: 5-Bromo isomer (Para to Methyl) Conditions->Target Major Pathway (Sterically Favored) Impurity IMPURITY: 3-Bromo isomer (Ortho to Methyl, Sterically Hindered) Conditions->Impurity Minor Pathway (Electronically Active)

Caption: Competition between the 5-position (sterically favored) and 3-position (electronically activated) during bromination.

Module 2: The Hydrolysis Trap (Nitrile Stability)[3]

The Problem

User Report: "My product mass spectrum shows a peak at M+18 relative to the target, and the proton NMR shows broad singlets around 7.5-8.0 ppm."

Root Cause Analysis

The cyano (-CN) group is susceptible to hydrolysis under the strong acidic conditions (e.g., H₂SO₄) often used for bromination, or basic conditions used during workup.[1]

  • Partial Hydrolysis: Nitrile

    
     Primary Amide (M+18 mass shift ).[1][2][3]
    
  • Full Hydrolysis: Amide

    
     Carboxylic Acid (Formation of 5-bromo-2-methylterephthalic acid).[1][2][3]
    
Troubleshooting Protocol
  • Acid Control: If using H₂SO₄ as a solvent for NBS bromination, quench the reaction immediately upon completion by pouring onto ice water . Do not let the reaction stir overnight if not required.

  • Workup pH: Avoid strong bases (NaOH/KOH) during extraction if possible. If a basic wash is needed to remove unreacted acids, use mild bases like NaHCO₃ and keep the contact time short and cold (<5°C) [3].[1][3]

  • Detection: Monitor reaction progress via HPLC/UPLC. The amide impurity is much more polar than the nitrile and will elute significantly earlier on reverse-phase columns.[1][2][3]

Visualization: The Hydrolysis Cascade

Hydrolysis Nitrile Target: Nitrile (-CN) Amide Impurity A: Primary Amide (-CONH2) (M+18 peak) Nitrile->Amide Acid/Base + H2O (Fast) Acid Impurity B: Terephthalic Acid deriv. (-COOH) (Over-hydrolysis) Amide->Acid Heat + Time

Caption: Stepwise hydrolysis of the nitrile group under harsh workup conditions.

Module 3: Benzylic Bromination (The "Wrong Reaction")[3]

The Problem

User Report: "I used NBS, but NMR shows the disappearance of the methyl singlet (2.6 ppm) and appearance of a CH₂ peak (4.5 ppm)."

Root Cause Analysis

This indicates a switch from Ionic Bromination (Ring substitution) to Radical Bromination (Side-chain substitution).[1][2][3]

  • Trigger: Presence of light (UV/Sunlight) or radical initiators (AIBN, peroxides) while using NBS.[2][3]

  • Outcome: Bromination occurs at the benzylic methyl group, forming 4-cyano-2-(bromomethyl)benzoic acid instead of the aryl bromide [4].[1][2]

Troubleshooting Protocol
  • Light Exclusion: Wrap the reaction flask in aluminum foil.

  • Solvent Choice: Use high-dielectric polar solvents (H₂SO₄, DMF) which favor the ionic pathway.[1][2][3] Avoid non-polar solvents (CCl₄, Benzene) which favor the radical pathway.[2][3]

  • Catalyst: Ensure a Lewis acid (FeBr₃) or Brønsted acid (H₂SO₄) is present to drive the ionic mechanism.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I synthesize this by nitrating 2-methylbenzoic acid first? A: It is risky. Nitration of 2-methylbenzoic acid yields a mixture of 3-nitro and 5-nitro isomers.[1][2][3] While you can reduce the 5-nitro to an amine and use the Sandmeyer reaction to install the nitrile, the initial separation of nitro isomers is difficult and yields are generally lower than the direct bromination of the cyano-precursor.[1]

Q2: How do I remove the 3-bromo regioisomer if recrystallization fails? A: If ethanol recrystallization is insufficient, convert the crude acid mixture to its methyl ester .[1][2][3] The esters of the 3-bromo and 5-bromo isomers often have significantly different boiling points (allowing vacuum distillation) or chromatographic properties (flash chromatography on silica) compared to the free acids [5].[1] Hydrolyze the ester back to the acid using LiOH (carefully, to avoid hydrolyzing the nitrile) after separation.[1][3]

Q3: Why is the melting point of my product lower than the literature value (220°C+)? A: A depressed melting point usually indicates the presence of the amide impurity (from nitrile hydrolysis).[1][3] Even 2-3% amide contamination can significantly lower the melting point.[1][2][3] Check the IR spectrum for a strong doublet peak around 3300-3400 cm⁻¹ (N-H stretch), which is absent in the pure nitrile.[1][3]

References

  • ChemicalBook. Synthesis of 5-Bromo-2-methylbenzoic acid. (General procedure for bromination of toluic acid derivatives). Link

  • Organic Syntheses. 2-Bromo-3-methylbenzoic acid.[1][2][3][5] Org.[1][2][3] Synth. 1958, 38,[1][3][6] 11. (Demonstrates separation of bromo-toluic acid isomers). Link

  • Lumen Learning. Hydrolysis of Nitriles. (Mechanistic background on nitrile instability in acid/base). Link

  • Chegg/Chemistry Archives. Free Radical Bromination of 4-Methylbenzoic Acid. (differentiation between aryl and benzylic bromination).[1][2][3] Link

  • BenchChem. Technical Support: Purification of substituted benzoic acids.Link[2]

Sources

Technical Support Center: Purification of Crude 5-Bromo-4-cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 5-Bromo-4-cyano-2-methylbenzoic acid. This document moves beyond simple protocols to offer troubleshooting strategies and foundational knowledge, empowering you to make informed decisions during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Issue 1: My isolated product is off-color (e.g., yellow or brown) and shows multiple spots on a Thin-Layer Chromatography (TLC) plate.

  • Question: What are the likely causes of discoloration and multiple TLC spots, and what is the first purification step I should take?

  • Answer: Discoloration and multiple TLC spots indicate the presence of significant impurities. These can include residual reagents, catalysts, or chromophoric byproducts from the synthesis. The most robust initial purification step for a carboxylic acid like this is an acid-base extraction . This technique specifically separates acidic compounds from any neutral or basic impurities.[1][2]

    The principle is straightforward:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash this organic solution with a weak aqueous base, such as sodium bicarbonate (NaHCO₃).[3] The carboxylic acid is deprotonated to form its sodium salt, which is highly soluble in the aqueous layer.

    • Neutral impurities and unreacted starting materials remain in the organic layer.

    • After separating the layers, the aqueous layer is acidified (e.g., with HCl), which re-protonates the carboxylate salt, causing the pure 5-Bromo-4-cyano-2-methylbenzoic acid to precipitate out of the water.[2][4] This precipitate can then be collected by filtration.

Issue 2: During recrystallization, my product "oils out" instead of forming crystals.

  • Question: Why is my compound forming an oil during recrystallization, and how can I fix this?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also significantly depress the melting point, exacerbating this issue.

    Causality & Solutions:

    • High Impurity Load: If the crude material is very impure, perform an acid-base extraction first (see Issue 1) to remove non-acidic components. This often resolves the problem by increasing the purity and effective melting point of the crude solid.

    • Improper Solvent Choice: The boiling point of your solvent may be too high. Select a solvent or solvent system with a boiling point lower than the melting point of your pure compound (The melting point of 5-Bromo-2-methylbenzoic acid, a similar compound, is 167-171 °C).

    • Saturation Point: Try adding slightly more solvent to ensure the compound fully dissolves at the boiling point of the solvent. Then, allow the solution to cool very slowly. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

Issue 3: My product is pure by NMR, but I see a persistent isomeric impurity by HPLC.

  • Question: Recrystallization isn't removing a closely related impurity. What is it, and how can I get rid of it?

  • Answer: The most likely persistent impurity is a regioisomer , formed during the bromination step of the synthesis. For example, bromination of 2-methylbenzoic acid can yield a mixture of the desired 5-bromo isomer and the 3-bromo isomer.[6] Isomers often have very similar solubility profiles, making separation by recrystallization extremely difficult.

    In this scenario, flash column chromatography is the most effective technique.[7]

    • Normal-Phase Chromatography: Using silica gel, you can separate compounds based on polarity. A non-polar mobile phase (eluent), such as a hexane/ethyl acetate mixture, is typically used. The more polar compound will adhere more strongly to the silica and elute later.

    • Reversed-Phase Chromatography: For highly polar compounds, C18-functionalized silica (reversed-phase) can be effective.[8] Here, a polar mobile phase (e.g., water/acetonitrile) is used, and less polar compounds are retained longer. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for carboxylic acids.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective, scalable strategy for purifying a new batch of crude 5-Bromo-4-cyano-2-methylbenzoic acid?

A1: For industrial or large-scale lab preparations, a multi-step approach is most effective:

  • Initial Wash/Precipitation: After synthesis, quenching the reaction in water will precipitate the crude product. Washing this crude solid with water can remove many inorganic salts.[6]

  • Acid-Base Extraction: Perform an acid-base extraction as the primary purification step to remove neutral and basic impurities. This is a highly effective and scalable technique for isolating carboxylic acids.[2][10]

  • Recrystallization: Use the solid obtained from the acid-base extraction for a final recrystallization step. This will remove any remaining closely related impurities and provide a product with high crystalline purity.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated to the solvent's boiling point.[5] A systematic solvent screening is recommended:

  • Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube.

  • Observe solubility at room temperature. A good candidate will not dissolve completely.

  • Heat the tubes that showed poor solubility. The compound should dissolve completely at or near the boiling point.

  • Allow the hot solutions to cool slowly. The solvent that produces a high yield of crystalline solid is your best choice.

Potential Solvent Boiling Point (°C) Notes on Application
Ethanol78Often a good starting point for aromatic acids.[6]
Isopropanol82Similar to ethanol, slightly less polar.
Toluene111Good for less polar compounds; can be effective for aromatic acids.[11]
Acetic Acid118Can be very effective but may be difficult to remove completely.
Ethyl Acetate77A moderately polar solvent; often used in combination with hexanes.
Water100The compound is likely insoluble in water, but a mixed solvent system (e.g., ethanol/water) can be very effective.[5][10]

Q3: What analytical techniques are essential for confirming the purity of my final product?

A3: A combination of techniques is necessary for a complete purity assessment:

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. It can detect and quantify even minor impurities, including isomers.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify the structure of any major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and any impurities, aiding in their identification.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

Visualized Workflows & Protocols
Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification technique based on the initial assessment of the crude product.

G start Crude 5-Bromo-4-cyano- 2-methylbenzoic acid assess_purity Assess Purity (TLC, Crude NMR/HPLC) start->assess_purity is_high_purity Purity > 95%? assess_purity->is_high_purity is_acidic_impurities Main impurities acidic (e.g., isomers)? is_high_purity->is_acidic_impurities  No recrystallize Recrystallization is_high_purity->recrystallize  Yes acid_base Acid-Base Extraction is_acidic_impurities->acid_base  No (Neutral/Basic Impurities) chromatography Column Chromatography is_acidic_impurities->chromatography  Yes final_product Pure Product (Verify with HPLC/NMR/MP) recrystallize->final_product acid_base->recrystallize chromatography->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the separation of the target carboxylic acid from neutral impurities.

G cluster_0 Step 1: Dissolve & Extract cluster_1 Step 2: Separate Layers cluster_2 Step 3: Isolate Product start Crude Product (Target Acid + Neutral Impurity) dissolved in Ethyl Acetate add_base Add aq. NaHCO₃ & Shake in Separatory Funnel start->add_base organic_layer Organic Layer (Ethyl Acetate) Contains: Neutral Impurity add_base->organic_layer Separate aqueous_layer Aqueous Layer (Water) Contains: Sodium 5-bromo-4-cyano- 2-methylbenzoate (Salt) add_base->aqueous_layer Separate acidify Add aq. HCl to Aqueous Layer until pH < 2 aqueous_layer->acidify precipitate Pure Product Precipitates acidify->precipitate

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: Place 1.0 g of the crude 5-Bromo-4-cyano-2-methylbenzoic acid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: On a hot plate with stirring, add a minimal amount of hot ethanol (e.g., 5-10 mL) until the solid completely dissolves.

  • Co-solvent Addition: While the solution is still hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve 1.0 g of the crude product in ~20 mL of ethyl acetate in a 125 mL separatory funnel.

  • Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[4]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 20 mL portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one.

  • Wash (Optional): The remaining organic layer, containing neutral impurities, can be discarded. For rigorous purification, it can be washed with brine, dried over sodium sulfate, and concentrated to recover any neutral material.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the pure carboxylic acid should form.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry as described in the recrystallization protocol.

References
  • Acid-Base Extraction.
  • Acid–base extraction - Wikipedia.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.
  • Supporting Information for: - Catalytic Reductive N-Alkyl
  • Recrystalliz
  • Flash Column Chrom
  • Purifying ionic compounds by flash column chrom
  • 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO.
  • Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | P
  • 5-Bromo-2-methylbenzoic acid 97 79669-49-1 - MilliporeSigma.

Sources

Technical Support Center: Bromination of 4-Cyano-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for process chemists and researchers optimizing the synthesis of 4-(bromomethyl)-2-cyano-benzoic acid derivatives.

Current Status: Operational Topic: Wohl-Ziegler Radical Bromination & Process Optimization Ticket Priority: High (Key Intermediate for Androgen Receptor Antagonists/Enzalutamide)

Executive Summary & Critical Directive

The "Free Acid" Trap: Direct radical bromination of 4-cyano-2-methylbenzoic acid (the free acid) is chemically inefficient and operationally hazardous. The carboxylic acid moiety causes:

  • Poor Solubility: The free acid is insoluble in standard non-polar radical solvents (CCl₄, Chlorobenzene, Trifluorotoluene), leading to heterogeneous mixtures and stalled initiation.

  • Dimerization: Hydrogen bonding prevents the radical mechanism from propagating efficiently.

  • Workup Failure: The product (4-(bromomethyl)-2-cyanobenzoic acid) is highly prone to hydrolysis or lactonization during aqueous workup.

Core Recommendation: Esterify first. Convert the substrate to Methyl 4-cyano-2-methylbenzoate . This protects the acid, solubilizes the substrate in radical-compatible solvents, and stabilizes the benzylic bromide product.

Reaction Landscape & Pathway Analysis

The following diagram illustrates the competing reaction pathways and the critical decision point (Esterification) that determines yield success.

BrominationPathways Substrate 4-Cyano-2-methyl benzoic acid Ester Methyl 4-cyano-2- methylbenzoate Substrate->Ester Recommended: MeOH/H2SO4 Radical Benzylic Radical Intermediate Substrate->Radical Direct Route (Low Solubility) Ester->Radical NBS / Initiator (Homogeneous) Product Target Mono-Bromo (Intermediate for Enzalutamide) Radical->Product + Br• BisBromo Bis-Bromo Impurity (Over-reaction) Product->BisBromo Excess NBS or High Conv. Hydrolysis Hydrolysis/Lactonization (Yield Loss) Product->Hydrolysis Aq. Workup (If Free Acid)

Figure 1: Reaction network showing the stabilization provided by esterification (Green Path) versus the risks of the direct acid route (Red/Dashed).

Troubleshooting Guide (FAQ)

Category A: Initiation & Kinetics[1][2]

Q: The reaction mixture is stirring with NBS but no reflux/color change is occurring. Why?

  • Diagnosis: Radical quenching or "Induction Period" stall.

  • Root Cause: Oxygen is a potent radical scavenger. If the solvent wasn't degassed, dissolved O₂ is consuming your initiator.

  • Solution:

    • Sparge the solvent with Nitrogen/Argon for 15 minutes before adding the initiator.

    • Add a "sacrificial" amount of initiator (5% of total load) at the start, then add the rest once reflux is stable.

    • Visual Cue: Look for the color change from the yellow/orange of Br₂ (generated in situ) to pale yellow/white (succinimide formation).

Q: Which solvent should I use to replace CCl₄?

  • Standard: Chlorobenzene or Trifluorotoluene . These have high boiling points (good for thermal initiation) and are inert to radicals.

  • Avoid: Toluene (competing benzylic bromination) or THF (ether abstraction).

  • Advanced: Acetonitrile can be used but often accelerates aromatic ring bromination. Since your ring is deactivated (CN/COOMe groups), Acetonitrile is a viable, greener option if temperature is controlled.

Category B: Selectivity (Mono- vs. Bis-bromination)

Q: I am seeing 15-20% bis-brominated impurity. How do I stop this?

  • The Mechanism: The product (benzyl bromide) is actually more reactive toward bromination than the starting material because the bromine atom stabilizes the secondary radical.

  • The Fix: Do not push for 100% conversion.

    • Stop point: Quench the reaction at 80-85% conversion (monitor by HPLC).

    • Stoichiometry: Use 0.95 eq of NBS relative to the substrate. It is easier to separate unreacted starting material (via column or crystallization) than to separate the bis-bromo analog.

Optimized Experimental Protocols

Protocol A: The Industry Standard (Ester Route)

Best for: High purity requirements and scale-up.

Materials:

  • Methyl 4-cyano-2-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 - 1.05 eq)

  • AIBN (0.05 eq) or Benzoyl Peroxide (BPO)

  • Solvent: Chlorobenzene (5 mL per gram of substrate)

Procedure:

  • Dissolution: Charge the ester and NBS into the reactor with Chlorobenzene.

  • Degassing: Sparge the mixture with nitrogen for 20 minutes.

  • Activation: Heat the mixture to 80°C .

  • Initiation: Dissolve AIBN in a minimal amount of chlorobenzene and add dropwise.

    • Note: An exotherm indicates successful initiation.

  • Propagation: Stir at 85-90°C for 2-4 hours. Monitor HPLC every 30 mins.

  • Termination: Stop heating when starting material is <10% or bis-bromo impurity reaches >5%.

  • Workup: Cool to 0°C. Filter off the precipitated succinimide. Wash the filtrate with water to remove residual succinimide. Evaporate solvent to yield crude oil (often crystallizes upon standing).

Protocol B: The "Green" Process Route (Aqueous Oxidant)

Best for: Industrial process chemistry avoiding NBS atom economy issues.

Concept: Instead of solid NBS, use HBr + NaBrO₃ (Sodium Bromate) in a biphasic system to generate Br₂ in situ.

Procedure:

  • Dissolve substrate in Chlorobenzene or Trifluorotoluene.

  • Add aqueous solution of NaBrO₃ (0.35 eq).

  • Heat to 60°C under light irradiation (visible light LED).

  • Slowly dose aqueous HBr (48%). The HBr reacts with Bromate to release Br₂, which is consumed by the radical reaction.

  • Advantage: The byproduct is water, not succinimide.

Impurity Profile & Data

ComponentStructure DescriptionRetention Time (Rel.)OriginRemoval Strategy
SM Methyl 4-cyano-2-methylbenzoate1.00 (Ref)Incomplete ReactionRecrystallization (IPA/Heptane)
Target Methyl 4-(bromomethyl)-2-cyanobenzoate1.25Product N/A
Bis-Bromo Methyl 4-(dibromomethyl)-2-cyanobenzoate1.45Over-reaction (Excess NBS)Difficult. Requires chromatography or strict conversion control.
Ring-Bromo Methyl 5-bromo-4-cyano-2-methylbenzoate1.10Ionic Bromination (Polar solvent/Lewis Acid impurity)Switch to non-polar solvent (PhCl).

References

  • Enzalutamide Synthesis Route: Li, B., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[1] Current Organic Chemistry, 2016 .[1][2] [3][1][4][5][6][7]

  • Wohl-Ziegler Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[8] Chemical Reviews, 1948 .

  • Green Solvent Alternatives: "Solvent Dependent Benzylic Radical Bromination." ResearchGate, 2025 .[9]

  • Biphasic Bromination (Patent): "Method for preparing 4'-bromomethyl-2-cyanobiphenyl."[10] Google Patents, KR100885148B1.

Sources

side reactions of 5-Bromo-4-cyano-2-methylbenzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ref ID: TS-BCMB-2024-V1 Status: Active Analyst: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Personality" of the Molecule

Welcome to the technical support portal for 5-Bromo-4-cyano-2-methylbenzoic acid . If you are working with this intermediate, you are likely synthesizing non-steroidal androgen receptor antagonists (similar to Bicalutamide or Enzalutamide analogs) or complex agrochemicals.

This molecule presents a unique "triad of trouble" due to three competing electronic and steric environments:

  • The Ortho-Methyl Effect: The methyl group at C2 provides significant steric hindrance to the carboxylic acid at C1, often stalling standard amide couplings.

  • The Activated Nitrile: The cyano group at C4 is electron-withdrawing, making the adjacent C5-Bromine susceptible to unwanted Nucleophilic Aromatic Substitution (

    
    ), while the nitrile itself is prone to hydrolysis under the basic conditions required for Suzuki couplings.
    
  • The Labile Bromine: While intended for cross-coupling, the bromine at C5 is prone to protodebromination (replacement by Hydrogen) if the catalytic cycle is slow or the ligand is too bulky.

Diagnostic Reaction Network

The following diagram maps the intended pathways versus the most common failure modes reported by our users. Use this to identify where your synthesis went wrong.

ReactionNetwork Start 5-Bromo-4-cyano- 2-methylbenzoic acid Amide Desired Amide (via COOH) Start->Amide Amine, HATU/SOCl2 Biaryl Desired Biaryl (via Suzuki) Start->Biaryl Ar-B(OH)2, Pd(0) Hydrolysis Side Rxn: Amide/Acid (Nitrile Hydrolysis) Start->Hydrolysis Aq. Base (Suzuki) or Strong Acid Proto Side Rxn: Des-Bromo (Protodebromination) Start->Proto Pd, Bulky Ligand, Slow Transmetallation SNAr Side Rxn: Nu-Substitution (Br Displacement) Start->SNAr Strong Nu (RO-, RNH2) (Activated by CN) Imidate Side Rxn: Pinner Product (Imidate Ester) Start->Imidate Alcohol + Acid (HCl)

Figure 1: Reaction landscape showing the competition between desired functionalization and common impurity pathways.

Troubleshooting Guides (Ticket-Based)

Ticket #101: Amide Coupling Fails or Stalls

User Issue: "I am trying to couple an aniline to the carboxylic acid using EDC/HOBt or HATU, but conversion is <20% after 24 hours. I see mostly starting material."

Root Cause: The Ortho-Effect The methyl group at the C2 position forces the carboxylic acid out of planarity with the aromatic ring. While this breaks conjugation (potentially increasing acidity), the sheer physical bulk prevents the nucleophilic attack of the amine on the activated ester intermediate. Standard coupling agents (carbodiimides) often form N-acylurea byproducts because the amine cannot approach fast enough.

Protocol: The Acid Chloride Workaround Do not rely on "gentle" coupling agents. You must activate the acid to a species with a smaller steric footprint: the acid chloride.

  • Activation: Suspend the starting material in anhydrous DCM (or Toluene). Add 1.5 eq. oxalyl chloride and a catalytic drop of DMF.

    • Note: Avoid thionyl chloride (

      
      ) if you are heating significantly, as the HCl generated can attack the nitrile (see Ticket #104). Oxalyl chloride allows milder conditions (0°C to RT).
      
  • Coupling: Evaporate the solvent/excess reagent to dryness (remove HCl). Re-dissolve in DCM and add the amine with a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine).

  • Why this works: The -COCl group is highly reactive and less bulky than the -CO-OBt active ester formed by HATU.

Ticket #102: Loss of Bromine during Suzuki Coupling

User Issue: "I am performing a Suzuki coupling at the C5-Br position. I see the formation of the de-brominated byproduct (4-cyano-2-methylbenzoic acid) instead of the biaryl product."

Root Cause: Protodebromination This is a classic failure mode for aryl bromides flanked by electron-withdrawing groups (CN).

  • Mechanism: The Oxidative Addition of Pd into the C-Br bond is fast. However, if Transmetallation (transfer of the boron group) is slow (due to sterics or low solubility), the Pd(II)-Ar species will interact with the solvent or base (especially in alcohols like isopropanol) to pick up a hydride, effectively replacing Br with H.

  • Aggravating Factor: Bulky phosphine ligands (often used to speed up coupling) can paradoxically accelerate protodebromination by hindering the approach of the boronic acid [1].

Optimization Table:

VariableRecommendationReason
Solvent Dioxane or Toluene (Anhydrous)Avoid secondary alcohols (IPA, EtOH) which act as hydride sources.
Base

or

Use anhydrous bases. Avoid aqueous

if possible to prevent hydrolysis.
Catalyst

or

Use smaller ligands. Avoid extremely bulky Buchwald ligands unless necessary.
Concentration High (>0.5 M)Increases the rate of bimolecular transmetallation over unimolecular side reactions.
Ticket #103: The Nitrile Disappears (Hydrolysis)

User Issue: "My LCMS shows a mass +18 (Amide) or +19 (Acid) relative to the product during Suzuki coupling."

Root Cause: The cyano group is activated by the electron-deficient ring. Under the basic, aqueous conditions typical of Suzuki couplings (e.g.,


, 

), the nitrile hydrolyzes to the primary amide (

) or carboxylic acid.

The "Dry" Protocol: To save the nitrile, you must exclude water from the high-temperature step.

  • Use anhydrous conditions : Dry Toluene/DMF (4:1).

  • Use anhydrous base : Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Additives : If you must use water, keep the temperature below

    
     or use a highly active catalyst (like Pd-118) to finish the reaction before hydrolysis occurs.
    
Ticket #104: Unexpected Ether Formation (S_NAr)

User Issue: "I tried to make an ester using methanol and acid, but I see a byproduct where the Bromine is gone and a methoxy group is present."

Root Cause: Nucleophilic Aromatic Substitution (


) 
The C4-Cyano group is a powerful electron-withdrawing group. It pulls electron density from the ring, making the C5-Bromine position highly electrophilic.
  • Scenario: If you use Methoxide (

    
    ) or even reflux in Methanol with strong base, the methoxide ion attacks C5, displacing the Bromide. This is an "ipso" substitution.
    

Visual Mechanism of Failure:

SNAr_Mechanism Step1 Precursor: Br-Ar-CN Step2 MeO- Attack at C5 (Ipso) Step1->Step2 Strong Nu (MeO-, RNH2) Step3 Meisenheimer Complex Step2->Step3 Step4 Product: MeO-Ar-CN (Br displaced) Step3->Step4 -Br

Figure 2: The Cyano group activates the ring, allowing strong nucleophiles to displace the Bromine even without a metal catalyst.

Prevention:

  • Avoid strong alkoxide bases (NaOMe, KOtBu) if the Bromine is still present.

  • Use non-nucleophilic bases (Carbonates, Phosphates, or organic amines like DIPEA/TEA).

FAQ: Rapid Fire Support

Q: Can I use alcohols (MeOH/EtOH) as solvents for acid activation? A: Risk High. In the presence of acid (HCl from thionyl chloride), alcohols react with the nitrile to form imidate esters (Pinner Reaction). Use aprotic solvents like DCM, THF, or Toluene.

Q: Is the methyl group stable to oxidation? A: Generally, yes. However, if you use strong oxidants like


 or Chromic acid intended for other parts of the molecule, the benzylic methyl will oxidize to a carboxylic acid, resulting in a phthalic acid derivative.

Q: How do I remove the Copper residues if I synthesized the nitrile via Rosenmund-von Braun? A: If you made this starting material from the di-bromo precursor using CuCN, copper residues can kill your subsequent Pd-catalysts. Wash your organic phase with 10% aqueous ethylenediamine or concentrated ammonium hydroxide. These ligands sequester copper into the aqueous phase (turning it blue).

References

  • Protodeboronation Mechanism

    • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[1][2]

    • Source: ChemRxiv (2021).
    • Link:[Link]

  • Ortho-Effect in Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[3][4]

    • Source: CHIMIA Intern
    • Link:[Link][5][6]

  • Nitrile Hydrolysis Conditions

    • Title: Hydrolysis of Nitriles.[7][8][9]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Related Molecule Synthesis (Bicalutamide Intermediates)

    • Title: Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-...[10] (Patent EP1189898A1).

    • Source: European P
    • Link

Sources

preventing degradation of 5-Bromo-4-cyano-2-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-4-cyano-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this multifunctional aromatic compound. Our goal is to provide you with the expertise and field-proven insights necessary to prevent its degradation during chemical synthesis, ensuring the integrity and success of your experiments.

Overview: Understanding the Molecule's Stability

5-Bromo-4-cyano-2-methylbenzoic acid is a valuable synthetic intermediate due to its three distinct functional groups: a carboxylic acid, a nitrile (cyano group), and an aryl bromide. While this trifecta offers immense synthetic versatility, it also presents specific stability challenges. Each functional group has its own reactivity profile, and understanding their potential for unwanted side reactions is the first step toward preventing degradation.

The primary degradation pathways for this molecule are:

  • Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, converting it first to an amide and then to a carboxylic acid.[1][2][3][4][5] This results in the formation of 5-bromo-2-methylisophthalic acid, an often-undesired dicarboxylic acid byproduct.

  • Decarboxylation of the Carboxylic Acid: Aromatic carboxylic acids can lose carbon dioxide (CO₂) under thermal stress, a process known as decarboxylation.[6] This reaction is often catalyzed by transition metals, particularly copper, and typically occurs at elevated temperatures (above 200°C).[7][8] This would lead to the formation of 4-bromo-3-cyanotoluene.

  • Reactions of the Aryl Bromide: While generally stable, the carbon-bromine bond can be cleaved under certain reductive conditions or during specific catalytic cycles, leading to debromination.

This guide will provide direct answers to common problems and proactive strategies to maintain the structural integrity of your compound.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most common degradation routes for 5-Bromo-4-cyano-2-methylbenzoic acid.

A 5-Bromo-4-cyano-2-methylbenzoic acid B 5-Bromo-2-methylisophthalic acid A->B  Nitrile Hydrolysis (H⁺/H₂O or OH⁻/H₂O, Δ) C 4-Bromo-3-cyanotoluene A->C  Decarboxylation (High Temp, Metal Catalyst)

Caption: Primary degradation pathways of the target compound.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, storage, and inherent stability of 5-Bromo-4-cyano-2-methylbenzoic acid.

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed. It is crucial to avoid storage with incompatible chemicals, particularly strong bases and oxidizing agents, which can initiate degradation.[9][10][11] Storing in non-metal cabinets is also advisable to prevent potential corrosion from the acidic nature of the compound.[9]

Q2: How sensitive is the nitrile group to hydrolysis?

A: The nitrile group is quite robust at neutral pH and ambient temperature. However, its hydrolysis is significantly accelerated by the presence of strong acids (e.g., refluxing HCl) or strong bases (e.g., refluxing NaOH), especially when heated.[1][2][3] The reaction proceeds first to an intermediate amide, which is then further hydrolyzed to a carboxylic acid.[2][3] Even mild acidic or basic conditions can lead to slow hydrolysis over extended reaction times or at elevated temperatures.

Q3: At what temperature does decarboxylation become a significant risk?

A: Thermal decarboxylation of benzoic acids generally requires high temperatures, often in the range of 200-300°C.[7] However, this temperature can be significantly lowered by the presence of copper salts, which are known to catalyze the reaction.[8] Therefore, if your reaction involves copper catalysts, be vigilant for potential decarboxylation even at temperatures below 200°C.

Q4: Do I need to protect the carboxylic acid group?

A: Protection is highly recommended if your reaction involves strong bases, organometallic reagents (like Grignard or organolithium reagents), or nucleophiles. The acidic proton of the carboxylic acid will react with these reagents, consuming them and potentially leading to unwanted side reactions.[12] Converting the carboxylic acid to an ester (e.g., a methyl, ethyl, or benzyl ester) is the most common and effective protection strategy.[12][13][14]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and solving specific degradation-related issues encountered during your experiments.

Visual Workflow for Troubleshooting

Use this decision tree to diagnose unexpected results in your reaction.

start Unexpected Reaction Outcome q1 Dominant Impurity Observed? start->q1 loss_cn Mass Spec shows +17 Da (H₂O) IR shows loss of C≡N stretch NMR shows new COOH peak q1->loss_cn Yes loss_co2 Mass Spec shows -44 Da (CO₂) Gas evolution observed IR shows loss of broad O-H stretch q1->loss_co2 Yes low_yield Low Yield / Multiple Impurities Starting Material Consumed q1->low_yield No cause_cn Probable Cause: Nitrile Hydrolysis loss_cn->cause_cn sol_cn Solution: • Ensure anhydrous conditions • Use aprotic solvents • Buffer pH if water is present • Conduct aqueous workup at low temp cause_cn->sol_cn cause_co2 Probable Cause: Decarboxylation loss_co2->cause_co2 sol_co2 Solution: • Lower reaction temperature • Avoid copper or other metal catalysts • If catalyst is essential, screen for alternatives or reduce reaction time cause_co2->sol_co2 q2 Using Strong Base or Nucleophile? low_yield->q2 q2->start No (Re-evaluate other params) cause_base Probable Cause: Acid-Base Reaction & Potential Nitrile Hydrolysis q2->cause_base Yes sol_base Solution: • Protect COOH as an ester (e.g., methyl, ethyl, benzyl) • Perform deprotection as a final step cause_base->sol_base

Caption: A decision tree for troubleshooting common degradation issues.

Detailed Problem/Solution Scenarios

Problem 1: My analysis (NMR, LC-MS) indicates the formation of a dicarboxylic acid byproduct.

  • Symptoms: You observe a new compound with a molecular weight corresponding to the addition of one molecule of water (+18 Da) and the loss of the nitrile group. Your ¹³C NMR spectrum shows a new carboxylic acid signal, and the IR spectrum shows the disappearance of the characteristic nitrile stretch (~2230 cm⁻¹).

  • Probable Cause: This is a classic case of nitrile hydrolysis.[2][5] The reaction conditions likely involve trace or bulk water in the presence of an acid or a base, which catalyzes the conversion of the -CN group to a -COOH group. Heat will significantly accelerate this process.

  • Preventative Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂, Ar) to exclude atmospheric moisture.

    • Solvent Choice: Whenever possible, use aprotic solvents (e.g., THF, Dioxane, Toluene, DCM).

    • Control pH: If an aqueous workup is unavoidable, perform it at low temperatures (0-5 °C) and use a buffered solution or carefully add acid/base to maintain a pH as close to neutral as possible.

    • Limit Reaction Time and Temperature: Do not heat the reaction mixture unnecessarily or for longer than required.

Problem 2: My reaction is producing gas, and I'm isolating a product that has lost its carboxylic acid group.

  • Symptoms: You observe bubbling or pressure buildup in a sealed reaction vessel. The isolated product has a molecular weight that is 44 Da less than the starting material, corresponding to the loss of CO₂.

  • Probable Cause: Your compound is undergoing thermal or metal-catalyzed decarboxylation.[6][7][8] This is especially likely if the reaction is run at high temperatures (>180-200°C) or in the presence of metals like copper, which can form benzoate salts that facilitate the process.

  • Preventative Protocol:

    • Temperature Management: Keep the reaction temperature as low as feasible for the desired transformation.

    • Avoid Catalytic Metals: If possible, avoid using copper salts. If a metal catalyst is essential (e.g., for a cross-coupling reaction), consider that decarboxylation may be a competing pathway and optimize conditions to favor the desired reaction (e.g., by lowering temperature or catalyst loading).

    • Alternative Synthetic Routes: If high temperatures are unavoidable, consider if an alternative synthetic route exists where the carboxylic acid is introduced at a later, lower-temperature step.

Problem 3: I am attempting a reaction that requires a strong base (e.g., n-BuLi, LDA, NaH), but my starting material is consumed without forming the desired product.

  • Symptoms: TLC or LC-MS analysis shows rapid consumption of the starting material upon addition of the base, but the spot/peak for the desired product does not appear. Instead, a complex mixture or baseline material is formed.

  • Probable Cause: The strong base is reacting with the most acidic proton in the molecule—the one on the carboxylic acid group. This acid-base reaction is extremely fast and will occur before any other desired reaction. This deprotonation may also increase the susceptibility of the nitrile group to nucleophilic attack or other side reactions.[9][12]

  • Preventative Protocol: Carboxylic Acid Protection

    • Esterification (Protection): Before the base-sensitive step, convert the carboxylic acid into an ester. A simple methyl or ethyl ester is often sufficient.[15]

      • Standard Protocol (Methyl Ester): Dissolve the 5-Bromo-4-cyano-2-methylbenzoic acid in methanol. Add a catalytic amount of strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) or trimethylsilyl chloride (TMSCl).[16] Heat to reflux until the reaction is complete (monitor by TLC/LC-MS). Work up to isolate the methyl ester.

    • Perform the Target Reaction: With the acid now protected as a non-acidic ester, you can proceed with your reaction using the strong base.

    • Deprotection (Hydrolysis): After your desired transformation is complete, the ester can be easily hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., NaOH or LiOH in a water/alcohol mixture), followed by acidic workup.[17]

Protecting Group Protection Condition Deprotection Condition Notes
Methyl/Ethyl Ester MeOH or EtOH, H⁺ catalyst (e.g., H₂SO₄), refluxNaOH or LiOH, H₂O/THF, then H⁺ workupRobust, common, and cost-effective.[15]
Benzyl Ester Benzyl alcohol, H⁺ catalyst or Benzyl bromide, baseCatalytic Hydrogenation (H₂, Pd/C)Useful if the molecule is base-sensitive.
tert-Butyl Ester Isobutylene, H⁺ catalyst or t-BuOH with coupling agentMild acid (e.g., Trifluoroacetic Acid - TFA)Useful if the molecule is sensitive to both base and hydrogenation.

By anticipating these degradation pathways and implementing the appropriate preventative strategies, you can significantly improve the outcome of your reactions, leading to higher yields, greater purity, and more reliable scientific results.

References
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
  • Protection and deprotection of carboxylic acid. (n.d.). Slideshare.
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). PMC.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II.
  • Process for the decarboxylation-oxidation of benzoic acid compounds. (n.d.). Google Patents.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (n.d.). ACS Publications - Energy & Fuels.
  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). Angewandte Chemie.
  • Benzoic acid. (n.d.). Wikipedia.
  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Book Chapter.
  • 5-Bromo-2-methoxy-4-methyl-benzoic acid synthesis. (n.d.). ChemicalBook.
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22). ResearchGate.
  • 5-Bromo-2-methylbenzoic acid - Safety Data Sheet. (n.d.). ChemicalBook.

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troubleshooting failed reactions involving 5-Bromo-4-cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-cyano-2-methylbenzoic Acid

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #BCMB-TS-2024

Introduction: Understanding Your Scaffold

Welcome to the technical support hub for 5-Bromo-4-cyano-2-methylbenzoic acid . This is not a standard reagent; it is a poly-functionalized scaffold designed for high-value divergent synthesis. If your reactions are failing, it is likely due to the conflicting electronic and steric demands of its three distinct functional handles.

Quick Reference: Reactivity Profile

Functional GroupPositionReactivity ChallengePrimary Failure Mode
Carboxylic Acid C-1Steric Hindrance: The ortho-methyl group (C-2) blocks nucleophilic attack.Failed Amide Coupling: Standard HATU/EDC protocols yield <10% conversion.
Methyl Group C-2Steric Bulk: Twists the carboxylate out of plane.Regioselectivity: Forces substituents at C-1 and C-3 into crowded conformations.
Cyano (Nitrile) C-4Hydrolysis Sensitivity: Susceptible to acid/base hydrolysis.[1]Side Reaction: Converts to primary amide (CONH₂) during aqueous workups.
Bromide C-5Chemoselectivity: The intended handle for cross-coupling.[2]Protodebromination: Loss of Br (replaced by H) during Pd-catalysis.

Module 1: The "Dead" Amide Coupling

Symptom: You are attempting to couple an amine to the carboxylic acid using standard reagents (HATU, EDC, DCC), but LCMS shows only starting material or an activated ester intermediate that refuses to react.

Root Cause: The Ortho-Effect The methyl group at the C-2 position exerts significant steric pressure. It prevents the bulky active ester (formed by HATU/EDC) from being approached by the nucleophilic amine. This is a kinetic trap; the intermediate forms, but the amine cannot reach the carbonyl carbon.

The Fix: The Acid Chloride Protocol You must switch from a bulky leaving group (OBBt/OAt) to a small, highly reactive leaving group (Chloride).

Protocol:

  • Activation: Suspend the starting material in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF (essential for Vilsmeier-Haack activation).

  • Monitoring: Stir at room temperature until gas evolution (CO/CO₂) ceases (approx. 1-2 hours).

  • Coupling: Concentrate the reaction to remove excess oxalyl chloride (critical to prevent side reactions with your amine). Redissolve in DCM or THF and add your amine with a non-nucleophilic base (DIPEA or Pyridine).

Decision Logic: Amide Coupling Optimization

AmideCoupling cluster_sensitive Acid Sensitive Substrate? Start Start: Amide Coupling CheckAmine Is the Amine Hindered? (e.g., t-butyl, aniline) Start->CheckAmine Standard Try HATU/DIPEA (Standard Route) CheckAmine->Standard No (Primary/Linear) AcidChl Switch to Acid Chloride (Oxalyl Chloride/DMF) CheckAmine->AcidChl Yes (Bulky/Aromatic) FailCheck Did HATU Fail? Standard->FailCheck FailCheck->AcidChl Yes Success Isolate Product FailCheck->Success No Ghosez Use Ghosez's Reagent (Neutral Conditions) AcidChl->Ghosez If Acid Sensitive AcidChl->Success

Caption: Decision matrix for overcoming steric hindrance at the C-1 position. The Acid Chloride route is the gold standard for ortho-substituted benzoic acids.

Module 2: Troubleshooting Suzuki Coupling Failures

Symptom: You are trying to couple an aryl boronic acid to the C-5 Bromide. The reaction turns black (Pd precipitation), and you observe either no conversion or "Protodebromination" (replacement of Br with H).

Root Cause 1: Catalyst Poisoning The free carboxylic acid (C-1) can coordinate to the Palladium center, forming an unreactive species. Furthermore, the carboxylate salt formed by the base (e.g., K₂CO₃) may precipitate out of organic solvents, sequestering the substrate.

Root Cause 2: Protodebromination If the catalytic cycle is slow (due to sterics or electronics), the oxidative addition intermediate (Ar-Pd-Br) may undergo reduction rather than transmetallation. This is common in alcoholic solvents (e.g., Ethanol/Isopropanol) which act as hydride sources.

The Fix: Ester Protection & Solvent Switch

  • Protect First: Convert the carboxylic acid to a Methyl Ester (MeOH/H₂SO₄) or tert-Butyl Ester. This removes the poisoning effect and improves solubility.

  • Solvent: Avoid secondary alcohols. Use 1,4-Dioxane/Water or Toluene/Water .

  • Catalyst: Use a catalyst with a bulky, electron-rich ligand to accelerate the cycle. Pd(dppf)Cl₂ or XPhos Pd G2 .

Workflow: Suzuki Optimization

SuzukiOpt Start Suzuki Coupling (Br Handle) Protect Step 1: Protect COOH (Form Methyl Ester) Start->Protect Solvent Step 2: Solvent Selection Avoid 2° Alcohols Protect->Solvent Catalyst Step 3: Catalyst Choice Pd(dppf)Cl2 or XPhos Solvent->Catalyst Run Run Reaction (80-100°C) Catalyst->Run Check Check LCMS Run->Check Debrom Issue: Protodebromination (Ar-Br -> Ar-H) Check->Debrom Mass = M-79 FixDebrom Remove Alcohol Solvents Increase Boronic Acid Eq. Debrom->FixDebrom

Caption: Optimization workflow to prevent catalyst poisoning and hydrodehalogenation during cross-coupling.

Module 3: The Disappearing Nitrile (Hydrolysis)

Symptom: During workup or reaction, the nitrile peak (CN) disappears from IR/NMR, and a new peak appears corresponding to a primary amide (CONH₂) or carboxylic acid.

Root Cause: pH Sensitivity The C-4 nitrile is electron-deficient due to the aromatic ring. While generally stable, it will hydrolyze if exposed to:

  • Strong Base + Heat: (e.g., NaOH at reflux during Suzuki coupling).

  • Strong Acid + Water: (e.g., 6M HCl during workup).

The Fix: Buffered Workups

  • During Reaction: If using basic conditions (Suzuki), use weaker bases like K₃PO₄ or Na₂CO₃ instead of hydroxides. Keep temperatures below 100°C if possible.

  • During Workup: Do not acidify to pH 1. Acidify to pH 4-5 using 1M Citric Acid or Ammonium Chloride . This is sufficient to protonate the carboxylic acid (pKa ~3-4) without hydrolyzing the nitrile.

Frequently Asked Questions (FAQ)

Q: Can I do a Lithiation/Grignard exchange on the Bromide? A: No. The molecule contains an acidic proton (COOH) and an electrophilic nitrile (CN). A Grignard reagent will immediately deprotonate the acid (quenching the Grignard) and then attack the nitrile to form a ketone/imine. Stick to Palladium-catalyzed couplings.[3]

Q: Why is my product soluble in water during extraction? A: The carboxylic acid forms a salt at neutral/basic pH. If you are extracting with Ethyl Acetate/Water, the molecule will stay in the water layer if the pH is >5. You must acidify the aqueous layer to pH ~3 to force the molecule into the organic layer.

Q: I need to reduce the Nitrile to an Amine. Will the Bromide survive? A: Standard hydrogenation (H₂/Pd-C) will likely cleave the Bromide (hydrogenolysis). Use Borane-THF (BH₃·THF) or Cobalt Chloride/NaBH₄ for chemoselective nitrile reduction that spares the aryl bromide.

References

  • Ortho-Effect in Amide Coupling

    • Mechanism:[1][3][4][5][6] The steric inhibition of resonance and nucleophilic attack in o-substituted benzoic acids is a foundational concept.

    • Source: "The Synthesis of Sterically Hindered Amides."[7] Chimia, 2016.

  • Suzuki Coupling of Free Acids

    • Protocol: While possible, esterification is preferred.[8] See "Pd-catalysed C–H functionalisation of free carboxylic acids" for context on acid interference.

    • Source:Royal Society of Chemistry, 2022.

  • Nitrile Hydrolysis

    • Conditions: Basic hydrolysis mechanisms and side reactions.
    • Source: "Hydrolysis of Nitriles."[1][5][6] Organic Chemistry Portal.

  • Protodebromination Mechanisms

    • Troubleshooting: Identific
    • Source: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." Benchchem.

Sources

Technical Support Center: Solvent Selection for 5-Bromo-4-cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 5-Bromo-4-cyano-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent choice on the reactivity and successful application of this versatile building block. The inherent functionalities of this molecule—a carboxylic acid, a nitrile, and an aryl bromide—each present unique reactivity profiles that are profoundly influenced by the surrounding solvent environment. This document provides in-depth, experience-driven advice to help you anticipate challenges, troubleshoot common issues, and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 5-Bromo-4-cyano-2-methylbenzoic acid and general principles of solvent effects.

Q1: What are the key functional groups of 5-Bromo-4-cyano-2-methylbenzoic acid and how do they influence its solubility?

A1: 5-Bromo-4-cyano-2-methylbenzoic acid has three primary functional groups that dictate its chemical behavior and solubility:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of hydrogen bonding. It imparts acidity and allows for solubility in polar protic solvents (like alcohols) and aqueous basic solutions through salt formation.[1][2]

  • Nitrile (-C≡N): A polar, aprotic group. The carbon-nitrogen triple bond contributes to the molecule's overall polarity.[1]

  • Aryl Bromide (Ar-Br): The bromine atom attached to the benzene ring is a key site for cross-coupling reactions. This part of the molecule is relatively nonpolar.

The combination of these groups results in a molecule with moderate polarity. It will exhibit limited solubility in nonpolar solvents (e.g., hexanes) but good solubility in polar aprotic solvents (e.g., THF, DMF, DMSO) and polar protic solvents (e.g., ethanol, methanol).

Q2: How does solvent polarity affect the reactivity of this molecule in general?

A2: Solvent polarity is a critical parameter. For reactions involving ionic intermediates or highly polar transition states, polar solvents are generally preferred as they can stabilize these species, often accelerating the reaction rate.[3] For instance:

  • SN1-type reactions are significantly accelerated by polar protic solvents, which can solvate both the carbocation intermediate and the leaving group.[4][5]

  • SN2-type reactions are often faster in polar aprotic solvents. Protic solvents can form hydrogen bonds with the nucleophile, "caging" it and reducing its reactivity.[6][7] Polar aprotic solvents, however, solvate the accompanying cation, leaving the nucleophile "naked" and more reactive.[7]

  • Palladium-catalyzed cross-couplings (like Suzuki or Heck reactions at the Ar-Br site) are complex. The choice between polar and nonpolar solvents can influence the stability and activity of the catalytic species.[8] For example, highly polar solvents may be suited for ionic pre-catalysts that form anionic active species.

Q3: What is the difference between a protic and an aprotic solvent, and why does it matter for this compound?

A3: The distinction is crucial for controlling reactivity:

  • Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen). They can act as hydrogen bond donors.[4] For 5-Bromo-4-cyano-2-methylbenzoic acid, protic solvents can:

    • Solvate the carboxylate anion, influencing the acid's pKa.

    • Potentially interfere with nucleophiles by hydrogen bonding, reducing their efficacy in substitution reactions.[4]

    • Participate in solvolysis side reactions.

  • Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack such a hydrogen atom and cannot donate hydrogen bonds. They are preferred for many reactions because they:

    • Enhance the reactivity of nucleophiles in SN2 reactions.[7][9]

    • Are often excellent choices for metal-catalyzed cross-coupling reactions.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low yield in a Suzuki cross-coupling reaction at the bromide position.
Symptom Potential Solvent-Related Cause Troubleshooting Steps & Explanation
Reaction stalls or shows low conversion.1. Inappropriate Solvent Polarity: The polarity may not be optimal for stabilizing the palladium catalytic cycle intermediates.[8] 2. Poor Reagent Solubility: The boronic acid or base may not be fully dissolved, leading to a heterogeneous mixture and slow reaction. 3. Solvent Contamination: Trace impurities (e.g., water in a supposedly anhydrous reaction, or precursor contaminants) can poison the catalyst.[10][11]Solution 1: Screen Solvents. Test a range of solvents with varying polarities. Common choices for Suzuki couplings include THF, 1,4-dioxane, toluene, or mixtures like toluene/ethanol or dioxane/water. Biphasic systems or the inclusion of water can sometimes improve performance.[10] Solution 2: Ensure Homogeneity. If solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP. Alternatively, using a solvent mixture (e.g., toluene with a small amount of ethanol) can help dissolve all components. Solution 3: Use High-Purity Solvents. Always use dry, high-purity solvents. For sensitive reactions, it is advisable to use freshly distilled solvents or those packaged under an inert atmosphere. Traces of contaminants from solvent manufacturing can significantly decrease conversion.[10][11]
Significant formation of homocoupling byproducts.Solvent Choice Affecting Transmetalation: The solvent can modulate the reactivity of the boronic acid and the base, potentially leading to undesired side reactions.[10]Action: Change the solvent system. Sometimes, less polar solvents like toluene can minimize side reactions compared to highly polar options like DMF. The choice of base is also coupled to the solvent; ensure they are compatible.
Issue 2: Uncontrolled hydrolysis of the nitrile group during a reaction.
Symptom Potential Solvent-Related Cause Troubleshooting Steps & Explanation
The desired product is contaminated with the corresponding amide or carboxylic acid.Presence of Water and/or Inappropriate pH: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[12][13] The solvent may be a source of water, or the reaction conditions may promote hydrolysis.Solution 1: Rigorous Anhydrous Conditions. If the desired reaction does not involve water, ensure all solvents and reagents are scrupulously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Solution 2: Control pH. If your reaction requires acidic or basic conditions, try to run it at the lowest effective temperature to minimize the rate of hydrolysis. Nitrile hydrolysis is often slower than other transformations. Solution 3: Solvent Choice to Mediate Hydrolysis. Some studies have shown that using specific solvents can help control hydrolysis. For example, using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage under certain conditions. This indicates that the solvent environment can modulate the reaction pathway.
Issue 3: Poor reactivity in a nucleophilic substitution reaction (e.g., esterification of the carboxylic acid).
Symptom Potential Solvent-Related Cause Troubleshooting Steps & Explanation
Slow or incomplete conversion of the carboxylic acid to its ester or amide derivative.1. Solvent Interfering with Nucleophile: If using a protic solvent (like an alcohol for esterification), it can solvate the nucleophile (e.g., an amine in amidation), reducing its reactivity.[4] 2. Carboxylic Acid Dimerization: In nonpolar solvents, carboxylic acids can form hydrogen-bonded dimers, which reduces the availability of the acidic proton and can hinder access to the carbonyl carbon.Solution 1: Switch to a Polar Aprotic Solvent. For reactions like amidation, using a polar aprotic solvent such as DMF or acetonitrile can enhance the nucleophilicity of the amine.[6] For esterification, where an alcohol is a reagent, it often must serve as the solvent as well. In such cases, ensure activating agents (e.g., acid catalyst) are used effectively. Solution 2: Use a More Polarizing Solvent. To break up carboxylic acid dimers, a more polar solvent is beneficial. Solvents like THF or DMF are generally effective.

Experimental Protocols & Visual Guides

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the intended transformation of 5-Bromo-4-cyano-2-methylbenzoic acid.

Solvent_Selection_Workflow Solvent Selection for 5-Bromo-4-cyano-2-methylbenzoic acid start Identify Target Reaction Site fg_arbr Aryl Bromide (Ar-Br) (e.g., Suzuki, Heck, Buchwald) start->fg_arbr fg_cooh Carboxylic Acid (-COOH) (e.g., Esterification, Amidation) start->fg_cooh fg_cn Nitrile (-CN) (e.g., Reduction, Hydrolysis) start->fg_cn arbr_solvents Use Polar Aprotic or Nonpolar Solvents - THF, Dioxane, Toluene - DMF (for polar systems) - Consider aqueous mixtures fg_arbr->arbr_solvents cooh_solvents Use Polar Aprotic Solvents - DMF, CH2Cl2, THF (Avoid protic solvents unless it's a reagent) fg_cooh->cooh_solvents cn_solvents Depends on reagent: - Reduction (LiAlH4): Anhydrous Ether, THF - Hydrolysis: Aqueous Acid/Base fg_cn->cn_solvents arbr_check Anhydrous conditions critical? Catalyst sensitive to water? arbr_solvents->arbr_check arbr_dry Use dry, high-purity solvents. arbr_check->arbr_dry Yes arbr_aqueous Aqueous/biphasic system may be beneficial. arbr_check->arbr_aqueous No cooh_check Is nucleophile sensitive to H-bonding? cooh_solvents->cooh_check cooh_protic Protic solvent (e.g., EtOH) will reduce Nu- reactivity. cooh_check->cooh_protic No cooh_aprotic Aprotic solvent enhances Nu- reactivity. cooh_check->cooh_aprotic Yes

Caption: Decision workflow for initial solvent selection.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-4-cyano-2-methylbenzoic acid with an arylboronic acid.

Objective: To form a biaryl compound via C-C bond formation at the C-Br position.

Materials:

  • 5-Bromo-4-cyano-2-methylbenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₂CO₃ (3.0 equivalents), anhydrous

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-4-cyano-2-methylbenzoic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rationale for Solvent Choice: The dioxane/water mixture is a common and effective system for Suzuki reactions.[10] Dioxane solvates the organic components and the catalyst, while water helps dissolve the inorganic base (K₂CO₃) and can accelerate the transmetalation step.

Visualizing Potential Solvent-Induced Side Reactions

The choice of solvent can inadvertently promote undesired reaction pathways. This diagram illustrates how a solvent choice could lead to side reactions for our molecule of interest.

Side_Reactions Potential Solvent-Mediated Side Reactions start 5-Bromo-4-cyano-2-methylbenzoic acid + Reagents protic_solvent Protic Solvent Present (e.g., H2O, MeOH) start->protic_solvent aprotic_solvent Desired Reaction in Anhydrous Aprotic Solvent start->aprotic_solvent hydrolysis Side Product: Nitrile Hydrolysis to Amide/Acid protic_solvent->hydrolysis If conditions are harsh (heat, strong acid/base) solvolysis Side Product: Solvolysis (e.g., ester formation if using alcohol solvent) protic_solvent->solvolysis If conditions promote S_N reaction at activated site desired_product Desired Product aprotic_solvent->desired_product Favored Pathway

Caption: Influence of solvent type on reaction pathways.

References

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ConnectSci. Solvent Effect on the Hammett Reaction Constant of Substituted Benzoic Acids.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions.
  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • ConnectSci. Solvent Effect on the Hammett Reaction Constant of Substituted Benzoic Acids.
  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution.
  • HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Solvent effects on relative acidities for a series of substituted organic acids.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B.
  • Chemistry Steps. Reactions of Nitriles.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Lehigh Preserve. The Behavior Of Substituted Aromatic Acids In Selected Non-aqueous Solvents..
  • Wikipedia. Solvent effects.
  • ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles.
  • Wikipedia. Nitrile.
  • Chemguide. hydrolysis of nitriles.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • Nitrile to Acid - Common Conditions.
  • Fiveable. Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Carboxylic Acids and Nitriles.
  • PubMed. Direct preparation of nitriles from carboxylic acids in continuous flow.
  • ElectronicsAndBooks. Reactivities of 4- and 5-Substituted 2-Methylbenzoic Acids.

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Technical Support Center: Managing Impurities in 5-Bromo-4-cyano-2-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-4-cyano-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing impurities during the production of this critical chemical intermediate. Our focus is on not just how to address common issues, but why certain experimental choices are made, ensuring a robust and reproducible synthetic process.

Understanding the Synthetic Landscape and Impurity Profile

The synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid is typically a multi-step process, with each stage presenting unique challenges regarding impurity formation. A common and logical synthetic route involves the bromination of 2-methylbenzoic acid, followed by a cyanation reaction. The purity of the final product is contingent on the successful control of side reactions and effective purification at each stage.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid.

Q1: What is the most common synthetic route and what are the primary impurities I should be aware of?

A1: The most prevalent synthetic pathway begins with the electrophilic bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid, followed by the substitution of the bromine atom with a cyano group.

The primary impurities to monitor are:

  • Isomeric Bromination Products: During the bromination of 2-methylbenzoic acid, positional isomers are the most significant impurities. You can expect the formation of 3-bromo-2-methylbenzoic acid and, to a lesser extent, other isomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions and the brominating agent used.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 2-methylbenzoic acid in your intermediate and 5-bromo-2-methylbenzoic acid in your final product.

  • By-products of Cyanation: The cyanation step, whether through a traditional Rosenmund-von Braun reaction or a modern palladium-catalyzed process, can introduce its own set of impurities. These can include hydrolysis of the nitrile to an amide, or residual metal catalysts.[3][4][5][6]

Q2: How can I minimize the formation of isomeric impurities during the bromination step?

A2: Minimizing isomeric impurities is crucial for a clean synthesis. The choice of brominating agent and reaction conditions plays a pivotal role. For instance, using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can offer better regioselectivity compared to using elemental bromine.[2][7][8] Controlling the reaction temperature is also critical; running the reaction at a lower temperature can help to improve the selectivity for the desired 5-bromo isomer.

Q3: What are the pros and cons of different cyanation methods?

A3: The two primary methods for introducing the cyano group are the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

  • Rosenmund-von Braun Reaction: This classic method typically uses copper(I) cyanide at high temperatures.[3][4][6]

    • Pros: It is a well-established method.

    • Cons: It requires stoichiometric amounts of copper cyanide, high reaction temperatures, and often results in difficult-to-remove copper impurities.[6]

  • Palladium-Catalyzed Cyanation: This modern approach uses a palladium catalyst and a cyanide source, which can include less toxic options like potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[5][9][10]

    • Pros: It generally proceeds under milder conditions, has a broader functional group tolerance, and can be more efficient. The use of non-toxic cyanide sources is also a significant advantage.[5][9][10]

    • Cons: The catalyst can be sensitive to air and moisture, and catalyst deactivation can be an issue.[5]

Q4: How can I effectively purify the final product?

A4: A multi-step purification strategy is often necessary.

  • Recrystallization: This is a powerful technique for removing isomeric impurities and other by-products. A careful selection of the solvent system is key to achieving high purity.

  • Acid-Base Extraction: This can be used to separate the acidic benzoic acid product from non-acidic impurities.

  • Column Chromatography: For very challenging separations, silica gel chromatography can be employed, although it is less ideal for large-scale production.[11][12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield and/or High Levels of Isomeric Impurities in the Bromination of 2-Methylbenzoic Acid
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Low conversion of 2-methylbenzoic acid Insufficient brominating agent or deactivation of the reagent.Ensure accurate stoichiometry of the brominating agent. If using NBS, ensure it is of high purity and has been stored properly to prevent decomposition.The electrophilic aromatic substitution requires a sufficient amount of the active brominating species to proceed to completion.
High percentage of 3-bromo-2-methylbenzoic acid Reaction temperature is too high, or a non-selective brominating agent was used.Lower the reaction temperature. Consider switching to a bulkier or more selective brominating agent like NBS in sulfuric acid.The directing effects of the methyl and carboxylic acid groups are competitive. Lower temperatures and more selective reagents can favor bromination at the sterically less hindered and electronically favored 5-position.
Formation of di-brominated products Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed.Over-bromination can occur if the reaction is allowed to proceed for too long or with an excess of the brominating agent.
Issue 2: Incomplete Cyanation or Low Yield of 5-Bromo-4-cyano-2-methylbenzoic Acid
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Low conversion of 5-bromo-2-methylbenzoic acid For Pd-catalyzed reactions: Catalyst deactivation by impurities or residual water.Ensure all reagents and solvents are anhydrous. Use a pre-activation step for the palladium catalyst if necessary.[13]Palladium catalysts can be sensitive to water and other impurities, which can lead to the formation of inactive palladium species.[5]
For Rosenmund-von Braun: Impure copper(I) cyanide or insufficient temperature.Use high-purity copper(I) cyanide. Ensure the reaction is heated to the appropriate temperature as specified in the literature.The Rosenmund-von Braun reaction often requires high temperatures to overcome the activation energy for the substitution.
Formation of 5-amido-2-methylbenzoic acid Presence of water in the reaction mixture, leading to hydrolysis of the nitrile.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The nitrile group is susceptible to hydrolysis, especially at elevated temperatures and in the presence of acid or base.
Product is contaminated with residual metals (Cu or Pd) Inefficient workup and purification.After the reaction, consider an aqueous wash with a chelating agent like EDTA to sequester residual metal ions. Recrystallization is also effective at removing metal impurities.Metal catalysts can coordinate with the product, making them difficult to remove by simple filtration. A targeted workup procedure is often necessary.

Experimental Protocols & Data

Protocol 1: HPLC Method for Impurity Profiling of 5-Bromo-4-cyano-2-methylbenzoic Acid

This method provides a starting point for the analysis of 5-Bromo-4-cyano-2-methylbenzoic acid and its potential impurities. Method optimization may be required based on your specific instrumentation and the impurity profile of your sample.

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Hypothetical Impurity Profile

The following table illustrates a hypothetical impurity profile that could be observed using the HPLC method described above.

Peak Retention Time (min) Identity Potential Source
14.22-Methylbenzoic acidUnreacted starting material from bromination
26.83-Bromo-2-methylbenzoic acidIsomeric impurity from bromination
37.55-Bromo-2-methylbenzoic acidUnreacted starting material from cyanation
48.35-Bromo-4-cyano-2-methylbenzoic acid Product
59.1Di-bromo-2-methylbenzoic acidOver-bromination by-product

Visualizing the Workflow and Logic

Synthetic Pathway and Impurity Formation

G cluster_0 Bromination Step cluster_1 Cyanation Step 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Brominating Agent (e.g., NBS, H2SO4) 3-Bromo-2-methylbenzoic Acid 3-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->3-Bromo-2-methylbenzoic Acid Side Reaction Di-bromo Products Di-bromo Products 5-Bromo-2-methylbenzoic Acid->Di-bromo Products Over-bromination 5-Bromo-4-cyano-2-methylbenzoic Acid 5-Bromo-4-cyano-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid->5-Bromo-4-cyano-2-methylbenzoic Acid Cyanide Source (e.g., CuCN or Pd catalyst + K4[Fe(CN)6]) Unreacted 5-Bromo Unreacted 5-Bromo 5-Bromo-2-methylbenzoic Acid->Unreacted 5-Bromo Incomplete Reaction Cyanation Reaction Amide Impurity Amide Impurity 5-Bromo-4-cyano-2-methylbenzoic Acid->Amide Impurity Hydrolysis Metal Impurities Metal Impurities Cyanation Reaction->Metal Impurities

Caption: Synthetic pathway and key impurity formation points.

Troubleshooting Logic for Low Cyanation Yield

G Start Low Yield in Cyanation Step Check_Catalyst Using Pd Catalyst? Start->Check_Catalyst Check_CuCN Check CuCN Quality and Temperature Check_Catalyst->Check_CuCN No (Rosenmund-von Braun) Check_Anhydrous Ensure Anhydrous Conditions Check_Catalyst->Check_Anhydrous Yes Check_Purity Check Starting Material Purity Check_CuCN->Check_Purity Check_Anhydrous->Check_Purity End Yield Improved Check_Purity->End

Caption: Decision tree for troubleshooting low cyanation yield.

References

  • Zhang, C., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(1), 125-127. [Link]

  • Wikipedia. (2023). Rosenmund–von Braun reaction. [Link]

  • SynArchive. (2024). Rosenmund-von Braun Reaction. [Link]

  • Dalton, C. R., et al. (2022). Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. Organic Process Research & Development, 26(11), 3094-3103. [Link]

  • Kumar, A., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 60(1), 84-87. [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14113-14117. [Link]

  • Organic Chemistry Portal. (2023). Rosenmund-von Braun Reaction. [Link]

  • Li, B., et al. (2026). Palladium-Catalyzed Directed C(sp3)–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins. Organic Letters. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Microwave promoted Rosenmund von Braun reaction with [iPrmim]Br as the solvent. [Link]

  • International Journal of Drug Formulation and Research. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Thieme Connect. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of the RP-HPLC Method for Cis-Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical. [Link]

  • Food Safety and Inspection Service. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-4-cyano-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzamides

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The strategic placement of various functional groups on the benzene ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 5-Bromo-4-cyano-2-methylbenzoic acid, incorporates several key features that suggest significant biological potential:

  • The Benzamide Core: Amide derivatives of benzoic acid are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The amide bond can participate in hydrogen bonding, a crucial interaction in many biological recognition processes.

  • The Cyano Group: The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its presence can influence the electronic properties of the aromatic ring and contribute to target binding.

  • The Bromo Substituent: Halogen atoms, particularly bromine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Bromine can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.

  • The Methyl Group: The methyl group can provide steric bulk and influence the conformation of the molecule, potentially leading to more selective binding to a biological target.

Given these structural features, derivatives of 5-Bromo-4-cyano-2-methylbenzoic acid, particularly its amide derivatives, are promising candidates for investigation as novel therapeutic agents. This guide will explore their potential in two critical areas: as anticancer agents, with a focus on PARP inhibition, and as antimicrobial agents.

Section 1: Anticancer Activity - Targeting PARP for Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to a synthetic lethal effect, where the combination of the genetic defect and the PARP inhibitor is selectively toxic to cancer cells.[2] The benzamide scaffold is a key feature of many potent PARP inhibitors.

Conceptual Derivative: N-phenyl-5-bromo-4-cyano-2-methylbenzamide

For the purpose of this guide, we will consider a representative amide derivative: N-phenyl-5-bromo-4-cyano-2-methylbenzamide. The synthesis of such a compound would typically involve the conversion of the carboxylic acid to an acid chloride, followed by reaction with aniline.

A 5-Bromo-4-cyano-2-methylbenzoic acid C 5-Bromo-4-cyano-2-methylbenzoyl chloride A->C Acylation B Thionyl Chloride (SOCl₂) E N-phenyl-5-bromo-4-cyano-2-methylbenzamide C->E Amidation D Aniline

Caption: Synthetic route for a conceptual N-phenyl-5-bromo-4-cyano-2-methylbenzamide.

Comparative Analysis of Anticancer Activity

To evaluate the potential anticancer efficacy of our conceptual derivative, we will compare the reported activities of structurally similar bromo- and cyano-substituted benzamides against established PARP inhibitors.

Compound/DrugTargetCancer Cell LineIC50 (µM)Reference
Conceptual Derivative Analog 1 (5-bromo-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine)Not SpecifiedMDA-MB-435 (Melanoma)Growth Percent: 15.43[3]
Conceptual Derivative Analog 2 (N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine)Not SpecifiedHOP-92 (Non-small-cell lung)Growth Percent: 75.06[3]
Olaparib PARP1/2Multiple0.001-0.01[4]
Rucaparib PARP1/2/3Multiple0.001-0.01[1]
Niraparib PARP1/2Multiple0.003-0.004[1]
Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors work by trapping PARP enzymes on damaged DNA, which leads to the formation of double-strand breaks during DNA replication. In healthy cells, these breaks are repaired by the homologous recombination pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, this pathway is deficient. The accumulation of unrepaired double-strand breaks triggers apoptosis and cell death.

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_damage_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N Repair_N DNA Repair BER_N->Repair_N DNA_damage_C DNA Single-Strand Break PARP_trapping PARP Trapping DNA_damage_C->PARP_trapping PARPi PARP Inhibitor (e.g., Bromo-Cyano-Benzamide Derivative) PARPi->PARP_trapping DSB Double-Strand Break PARP_trapping->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Apoptosis/Cell Death HR_deficient->Apoptosis

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a common method for assessing the PARP inhibitory activity of a compound.

1. Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for PARP)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

2. Procedure:

  • Coat a 96-well streptavidin plate with histones.

  • Add the PARP1 enzyme, biotinylated NAD+, and various concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate to allow the PARPylation reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add the anti-PAR antibody-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Substituted benzamides have been investigated for their antibacterial properties, and the unique combination of bromo and cyano groups in our conceptual scaffold suggests potential for this application.

Comparative Analysis of Antimicrobial Activity

We will compare the potential antimicrobial activity of our conceptual derivative with that of existing antibiotics by examining the Minimum Inhibitory Concentrations (MICs) of structurally similar compounds against a common pathogenic bacterium, Staphylococcus aureus.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Conceptual Derivative Analog 1 (5-bromo substituted phenyl N-acylhydrazone)Staphylococcus aureus7.81–62.50[5]
Conceptual Derivative Analog 2 (Substituted 5-methylbenzo[c]phenanthridinium)Staphylococcus aureus (MDR)<0.03125−0.25[6]
Vancomycin Staphylococcus aureus (MRSA)1-2[6]
Ciprofloxacin Staphylococcus aureus0.25-1[7]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]

1. Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

2. Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

6. Data Analysis:

  • The MIC value is reported as the lowest concentration of the test compound that shows no visible growth.

A Prepare serial dilutions of test compound in broth C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

While direct experimental data on the biological activities of derivatives of 5-Bromo-4-cyano-2-methylbenzoic acid is limited, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of the bromo, cyano, and methyl substituents on the benzamide core creates a unique chemical space with the potential for potent and selective biological activity.

Future research should focus on the synthesis and systematic evaluation of a library of derivatives of 5-Bromo-4-cyano-2-methylbenzoic acid. In particular, the preparation of various amides and esters would be a logical starting point. Subsequent screening of these compounds against a panel of cancer cell lines and pathogenic bacteria will be crucial to validate the hypotheses presented in this guide. Mechanistic studies should then be undertaken for the most promising candidates to elucidate their precise modes of action. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutics based on this promising scaffold.

References

  • Broth microdilution - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Methods in Molecular Biology.
  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • Structural requirements for potent PARP inhibition. (n.d.).
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018). Molecules.
  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (2025, August 18).
  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. (2014). Bioorganic & medicinal chemistry letters, 24(1), 344-7.
  • Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. (2025, April 30). Journal of biomedical science, 32(1), 36.

Sources

spectroscopic comparison between 5-Bromo-4-cyano-2-methylbenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

5-Bromo-4-cyano-2-methylbenzoic acid is a critical scaffold in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and androgen receptor antagonists. Its structural integrity is defined by the precise regiochemical placement of the bromine atom relative to the nitrile and methyl groups.

This guide provides an objective spectroscopic comparison between the target molecule and its immediate synthetic precursor, 4-Cyano-2-methylbenzoic acid . The transition from precursor to target involves an electrophilic aromatic substitution (bromination) at the C5 position.

Key Analytical Differentiator: The collapse of the aromatic proton coupling pattern from an ortho-coupled system (Precursor) to two isolated singlets (Target) in the


H NMR spectrum is the primary self-validating quality attribute.

Structural Transformation & Synthesis Pathway

To understand the spectroscopic shifts, we must first visualize the structural change. The standard industrial route involves the bromination of the highly deactivated 4-cyano-2-methylbenzoic acid core.

Reaction Scheme (Graphviz)

SynthesisPathway Precursor Precursor 4-Cyano-2-methylbenzoic acid (C9H7NO2) Reagents Reagents Br2, FeBr3 (Cat.) or NBS, H2SO4 Precursor->Reagents Target Target 5-Bromo-4-cyano-2-methylbenzoic acid (C9H6BrNO2) Reagents->Target Electrophilic Aromatic Substitution (C5)

Caption: Figure 1. Regioselective bromination pathway. The methyl group (activator) directs ortho/para, while the cyano and carboxyl groups (deactivators) direct meta. Position 5 is the consensus site for substitution.

Spectroscopic Comparison: The Data

Proton NMR ( H NMR)

Solvent: DMSO-d


 (Recommended to prevent carboxyl proton exchange)

The most definitive proof of conversion is the change in aromatic coupling constants (


-values).
FeaturePrecursor (4-Cyano-2-methylbenzoic acid)Target (5-Bromo-4-cyano-2-methylbenzoic acid)Mechanistic Insight
Aromatic Region 3 Protons (H3, H5, H6)2 Protons (H3, H6)Loss of H5 confirms mono-substitution.
Coupling Pattern Doublet (d) at H5 & H6 (

Hz)
Singlets (s) for both H3 and H6CRITICAL: In the precursor, H5 and H6 are ortho-adjacent. In the target, the Br atom replaces H5. The remaining H3 and H6 are para to each other, resulting in zero or negligible coupling.
Chemical Shift (H6)

ppm

ppm
H6 shifts downfield due to the inductive electron-withdrawing effect (-I) of the adjacent Bromine and the ortho-carboxyl group.
Methyl Group

ppm (Singlet)

ppm (Singlet)
Slight downfield shift due to overall ring deactivation, but minimal change.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Functional GroupPrecursor (

, cm

)
Target (

, cm

)
Notes
Nitrile (-C≡N)

(Sharp)

(Sharp)
The nitrile stretch may shift to slightly higher wavenumbers due to the electron-withdrawing nature of the ortho-bromo substituent increasing the bond force constant.
Carbonyl (C=O)


Typical aryl acid dimer stretch.
C-Br Stretch Absent

Often obscured in the fingerprint region, but appearance of new bands here supports bromination.
Mass Spectrometry (LC-MS)

Ionization: ESI (-) or (+)

ParameterPrecursorTargetValidation Logic
Molecular Ion [M-H]

= 160
[M-H]

= 238 / 240
Distinct mass shift (+79/81 Da).
Isotopic Pattern Single dominant peak (

C)
1:1 Doublet (

Br :

Br)
The hallmark of mono-bromination is two molecular ion peaks of nearly equal intensity separated by 2 mass units.

Experimental Protocols

Protocol A: Purity Profiling via H NMR

Use this protocol to quantify the remaining precursor in the final product.

  • Sample Prep: Weigh 10.0 mg of the dried solid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d

    
      (99.9% D). Cap and sonicate for 30 seconds to ensure complete dissolution of the carboxylic acid dimer.
    
    • Note: Do not use CDCl

      
       if the product is insoluble; partial solubility leads to poor signal-to-noise ratios and missing peaks.
      
  • Acquisition:

    • Scans: 16 (minimum)[1]

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of aromatic protons).

    • Pulse Angle: 30° or 45°.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.[2]

    • Integration Logic: Set the Methyl singlet (

      
      ) to an integral of 3.00.
      
    • Purity Calculation: Check the region at

      
       (Precursor H5/H6 doublets). If peaks exist here, integrate and calculate mole % relative to the Target H6 singlet.
      
Protocol B: Rapid ID via LC-MS
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm and MS (ESI Negative Mode).

    • Why Negative Mode? Benzoic acids ionize better in negative mode ([M-H]

      
      ) than positive mode.
      
  • Acceptance Criteria: Presence of m/z 238/240 doublet. Absence of m/z 160 (Precursor).

Decision Logic for Quality Control

Use the following logic flow to approve batches of 5-Bromo-4-cyano-2-methylbenzoic acid.

QCDecisionTree Start Start QC Analysis CheckMS 1. Check LC-MS Is M-H doublet (238/240) present? Start->CheckMS CheckPrecursor 2. Check Precursor Mass Is m/z 160 detectable? CheckMS->CheckPrecursor Yes Fail_Wrong FAIL: Regioisomer/Wrong Product CheckMS->Fail_Wrong No (Single peak or wrong mass) CheckNMR 3. Run 1H NMR Are aromatic protons singlets? CheckPrecursor->CheckNMR No (<0.1%) Fail_Inc FAIL: Incomplete Reaction Reprocess CheckPrecursor->Fail_Inc Yes (>0.1%) CouplingCheck Are doublets present at 7.8-8.0 ppm? CheckNMR->CouplingCheck Analyze Splitting Pass PASS: Release Batch CouplingCheck->Pass No (Only Singlets) CouplingCheck->Fail_Inc Yes (Doublets Detected)

Caption: Figure 2. QC Decision Tree. Prioritizes Mass Spec for identity and NMR for regio-purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General principles of aromatic coupling and halogen isotope patterns).

  • Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Verified source for chemical shift prediction rules).

  • PubChem Compound Summary. (2023). 4-Cyano-2-methylbenzoic acid (CAS 68060-63-9). National Center for Biotechnology Information. Available at: [Link]

  • Bayer Pharma AG. (2014). Patent WO2014146624A1: Process for the preparation of substituted phenylacetic acids.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Bromo-4-cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity and identity is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 5-Bromo-4-cyano-2-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of methods to a nuanced discussion of the causality behind experimental choices, ensuring a self-validating approach to purity determination.

The Imperative of Orthogonal Purity Assessment

A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. For 5-Bromo-4-cyano-2-methylbenzoic acid, a multifaceted strategy involving High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis is recommended.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is dictated by the specific information required. While chromatographic techniques excel at quantifying impurities, spectroscopic methods are indispensable for structural elucidation and confirmation.

Analytical TechniquePrinciple of AnalysisInformation ProvidedTypical Purity IndicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of impurity peaks.>99% (by peak area normalization)High sensitivity and resolution for separating complex mixtures; quantitative.Requires method development; reference standards are needed for absolute quantification.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Chemical shifts, coupling constants, and integration ratios confirming the molecular structure.Absence of impurity signals.Provides unambiguous structural information; non-destructive.Lower sensitivity for detecting minor impurities compared to HPLC.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation and fragmentation patterns for structural clues.A single, prominent molecular ion peak at the expected m/z.High sensitivity and specificity for molecular weight determination.Isomeric impurities may not be distinguishable; primarily a qualitative tool for purity.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases for detection.Percentage composition of C, H, N, and other elements (e.g., Br).Experimental percentages within ±0.4% of the calculated theoretical values.[1]Provides fundamental confirmation of the empirical formula.Insensitive to impurities with the same elemental composition.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone for quantifying the purity of 5-Bromo-4-cyano-2-methylbenzoic acid and detecting any process-related impurities. A reversed-phase method is typically suitable for this class of compounds.

Workflow for HPLC Analysis

Caption: A generalized workflow for the HPLC analysis of 5-Bromo-4-cyano-2-methylbenzoic acid.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[2] Degas the mobile phase by sonication.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 5-Bromo-4-cyano-2-methylbenzoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the main peak corresponding to 5-Bromo-4-cyano-2-methylbenzoic acid.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Self-Validation: The sharpness and symmetry of the main peak are initial indicators of purity. The presence of any additional peaks suggests impurities. Potential impurities could include starting materials or isomeric byproducts from the synthesis, such as the 3-bromo isomer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is unparalleled for the structural elucidation of organic molecules. For 5-Bromo-4-cyano-2-methylbenzoic acid, both ¹H and ¹³C NMR are essential to confirm its identity and provide qualitative information about purity.

Logical Flow for NMR-Based Purity Assessment

NMR_Logic Compound Synthesized Compound H_NMR Record ¹H NMR Spectrum Compound->H_NMR C_NMR Record ¹³C NMR Spectrum Compound->C_NMR Analysis Analyze Spectra H_NMR->Analysis C_NMR->Analysis Structure_Confirmation Confirm Structure Analysis->Structure_Confirmation Impurity_Check Check for Impurity Signals Analysis->Impurity_Check Pure Compound is Pure Structure_Confirmation->Pure If all signals match Impure Impurity Detected Impurity_Check->Impure If extra signals are present

Caption: The decision-making process for purity assessment using NMR spectroscopy.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Compare the observed chemical shifts and coupling constants with predicted values or reference spectra.

Predicted Spectral Data for 5-Bromo-4-cyano-2-methylbenzoic acid:

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H~8.1s1HH-6
Aromatic-H~7.9s1HH-3
Methyl-H~2.6s3H-CH₃
Carboxyl-H>12br s1H-COOH
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Carboxyl~168-COOH
Aromatic~142C-2
Aromatic~138C-5
Aromatic~135C-6
Aromatic~133C-1
Aromatic~125C-3
Aromatic~120C-4
Cyano~117-CN
Methyl~21-CH₃

Note: These are predicted values and may vary slightly from experimental results.

Trustworthiness through Self-Validation: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum should be consistent with the proposed structure. The ¹³C NMR spectrum should show the correct number of carbon environments. The absence of unexpected signals is a strong indicator of high purity.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, offering crucial confirmation of its identity.

Step-by-Step MS Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in the appropriate mode (positive or negative ion).

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻ for negative mode or [M+H]⁺ for positive mode).

    • The theoretical monoisotopic mass of 5-Bromo-4-cyano-2-methylbenzoic acid (C₉H₆BrNO₂) is approximately 254.96 g/mol . The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

    • Analyze the fragmentation pattern for further structural confirmation. Common fragmentations for benzoic acids include the loss of H₂O, CO, and the carboxyl group.

Trustworthiness through Self-Validation: The observation of the correct molecular ion with the characteristic bromine isotopic pattern is strong evidence for the identity of the target compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides a fundamental check on the elemental composition of the synthesized compound.

Step-by-Step Elemental Analysis Protocol:

  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) for analysis.

  • Data Acquisition: The sample is combusted in a specialized analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen with the theoretical values.

    • Theoretical Composition for C₉H₆BrNO₂:

      • C: 42.22%

      • H: 2.36%

      • N: 5.47%

    • A good correlation is generally considered to be within ±0.4% of the theoretical values.[1]

Trustworthiness through Self-Validation: Agreement between the experimental and theoretical elemental composition provides strong evidence for the empirical formula of the synthesized compound.

Conclusion

The purity assessment of synthesized 5-Bromo-4-cyano-2-methylbenzoic acid requires a rigorous and multi-faceted analytical approach. While HPLC provides the most reliable quantitative measure of purity, NMR and Mass Spectrometry are essential for unambiguous structural confirmation. Elemental analysis serves as a final, fundamental check of the compound's composition. By employing these orthogonal techniques and understanding the principles behind them, researchers can confidently validate the purity and identity of their synthesized materials, ensuring the reliability and reproducibility of their scientific findings.

References

  • SIELC Technologies. (2018, May 16). Separation of 4-Bromo-2-methylbenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-o-toluic acid. Available at: [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link]

  • ResearchGate. (2022, January). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Available at: [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Available at: [Link]

  • IJCERT. (2021, May). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

  • International Journal of Science and Research. (2018, September). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Available at: [Link]

Sources

cross-reactivity of APIs derived from 5-Bromo-4-cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of Androgen Receptor Modulators Derived from 5-Bromo-4-cyano-2-methylbenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel Active Pharmaceutical Ingredients (APIs) synthesized from the common chemical intermediate, 5-Bromo-4-cyano-2-methylbenzoic acid. While specific, named APIs derived from this starting material are not extensively documented in publicly available literature, patent filings indicate its use in the generation of a class of non-steroidal androgen receptor (AR) modulators. This guide, therefore, focuses on the principles and practical methodologies for assessing the cross-reactivity of these and structurally related compounds, a critical step in preclinical and clinical development.

The Central Role of 5-Bromo-4-cyano-2-methylbenzoic Acid in the Synthesis of Novel AR Modulators

5-Bromo-4-cyano-2-methylbenzoic acid serves as a key building block in the synthesis of a variety of compounds, including a notable class of non-steroidal androgen receptor antagonists. These compounds are of significant interest in the development of therapeutics for prostate cancer and other androgen-driven diseases. The core structure provided by this starting material is often elaborated to create molecules that can effectively compete with endogenous androgens for binding to the AR, thereby inhibiting its downstream signaling.

The shared structural scaffold among APIs derived from this precursor necessitates a thorough evaluation of their potential for cross-reactivity. This is particularly crucial for the development of specific and sensitive analytical methods, such as immunoassays, for pharmacokinetic and pharmacodynamic studies.

Understanding Cross-Reactivity in the Context of AR Modulators

Cross-reactivity, in the context of ligand-binding assays, refers to the ability of compounds other than the primary analyte to bind to the detection antibody or receptor. For APIs derived from 5-Bromo-4-cyano-2-methylbenzoic acid, this can manifest in several ways:

  • Binding to the Target Receptor: Structurally similar derivatives may exhibit varying affinities for the androgen receptor itself. While this is the basis of their therapeutic action, understanding the relative binding affinities is crucial for interpreting structure-activity relationships.

  • Immunoassay Cross-Reactivity: In immunoassays designed to quantify a specific API, antibodies raised against that API may also recognize and bind to its metabolites or other structurally related compounds. This can lead to an overestimation of the API's concentration and an inaccurate assessment of its pharmacokinetic profile.

The following diagram illustrates the concept of immunoassay cross-reactivity:

cluster_0 Immunoassay Components cluster_1 Binding Events Antibody Antibody SpecificBinding Specific Binding (Desired Signal) Antibody->SpecificBinding Generates CrossReactivity Cross-Reactivity (Interference) Antibody->CrossReactivity Contributes to API Target API API->Antibody High Affinity Metabolite Structurally Similar Metabolite/Analog Metabolite->Antibody Lower Affinity

Caption: Specific binding of the target API to the antibody generates the desired signal, while the binding of structurally similar compounds leads to cross-reactivity.

A Systematic Approach to Cross-Reactivity Assessment

A robust evaluation of cross-reactivity involves a multi-pronged approach, encompassing both receptor binding and immunoassay specificity. The following workflow provides a general framework for this assessment.

Start Start: Novel AR Modulator IdentifyAnalogs Identify Potential Cross-Reactants (Metabolites, Precursors, Analogs) Start->IdentifyAnalogs ReceptorBinding Receptor Binding Assay (e.g., Radioligand Binding Assay) IdentifyAnalogs->ReceptorBinding ImmunoassayDev Develop Specific Immunoassay (e.g., ELISA) IdentifyAnalogs->ImmunoassayDev DataAnalysis Data Analysis and Calculation of % Cross-Reactivity ReceptorBinding->DataAnalysis CrossReactivityTesting Immunoassay Cross-Reactivity Testing ImmunoassayDev->CrossReactivityTesting CrossReactivityTesting->DataAnalysis End End: Characterized API DataAnalysis->End

Caption: A systematic workflow for the assessment of cross-reactivity of a novel androgen receptor modulator.

Experimental Protocols

Competitive Radioligand Binding Assay for Androgen Receptor

This protocol provides a method to determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

  • Human androgen receptor (recombinant or from cell lysates)

  • [³H]-Mibolerone (or other suitable radioligand)

  • Test compounds (novel API and potential cross-reactants)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and a reference compound (e.g., dihydrotestosterone).

  • In a 96-well plate, combine the androgen receptor preparation, [³H]-Mibolerone at a concentration near its Kd, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Transfer the incubation mixture to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding) for each compound.

  • Calculate the relative binding affinity (RBA) as: (IC₅₀ of reference compound / IC₅₀ of test compound) x 100%.

Competitive ELISA for Immunoassay Cross-Reactivity

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of related compounds with an antibody raised against the target API.

Materials:

  • Microtiter plates coated with a conjugate of the target API and a carrier protein (e.g., BSA or OVA).

  • Monoclonal or polyclonal antibody specific to the target API.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Test compounds (novel API, metabolites, precursors, etc.).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the target API (for the standard curve) and the potential cross-reactants.

  • Add a fixed amount of the primary antibody to each well, followed by the addition of either the standard or the test compound.

  • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate again to remove the unbound secondary antibody.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Plot the absorbance against the logarithm of the concentration for the standard curve.

  • Determine the IC₅₀ for the target API and each potential cross-reactant.

  • Calculate the percent cross-reactivity as: (IC₅₀ of target API / IC₅₀ of test compound) x 100%.

Data Interpretation and Reporting

The results from the cross-reactivity studies should be summarized in a clear and concise manner, typically in a tabular format.

Table 1: Example Cross-Reactivity Data for a Novel AR Modulator ("API-X")

CompoundIC₅₀ (nM) in AR Binding AssayRelative Binding Affinity (%)IC₅₀ (nM) in API-X ELISA% Cross-Reactivity in ELISA
Dihydrotestosterone1.2100>10,000<0.01
API-X 5.8 20.7 2.5 100
Metabolite M115.27.912.520.0
Metabolite M289.71.3>10,000<0.01
Precursor (5-Bromo-4-cyano-2-methylbenzoic acid)>10,000<0.01>10,000<0.01

A high percentage of cross-reactivity in an immunoassay indicates that the antibody recognizes and binds to that compound, which may lead to inaccurate quantification of the target API in biological samples. If significant cross-reactivity with a major metabolite is observed, it may be necessary to develop a more specific antibody or to use a chromatographic method (e.g., LC-MS/MS) for bioanalysis.

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the development of APIs derived from 5-Bromo-4-cyano-2-methylbenzoic acid and other structurally related scaffolds. A thorough understanding of the binding profile of a novel AR modulator, both at its intended target and in the context of analytical methods, is essential for accurate interpretation of preclinical and clinical data. By employing a systematic approach that combines receptor binding assays and specific immunoassays, researchers can build a comprehensive cross-reactivity profile, ensuring the scientific integrity of their findings and facilitating the successful development of new therapeutics.

References

  • Principles and Practice of Immunoassay. (C. P. Price and D. J. Newman, Eds.). Palgrave Macmillan. [Link]

  • The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. (D. Wild, Ed.). Elsevier. [Link]

  • Assay Guidance Manual. (S. Markossian et al., Eds.). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.